molecular formula C4H5NOS B025738 2-Methylthiazol-4-ol CAS No. 101256-98-8

2-Methylthiazol-4-ol

Cat. No.: B025738
CAS No.: 101256-98-8
M. Wt: 115.16 g/mol
InChI Key: SCDXGNCKRFSGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiazol-4-ol is a chemical compound featuring a thiazole heterocycle, a scaffold of significant interest in medicinal chemistry and materials science. The thiazole core is a privileged structure in drug discovery, forming the basis of numerous compounds with demonstrated biological activity. Thiazole and its methyl-substituted derivatives are known to be key precursors and intermediates in the synthesis of more complex molecules with potential pharmacological properties. In research settings, thiazole derivatives have been extensively investigated for their diverse mechanisms of action and applications. They are frequently explored as core structures in the development of molecules with antioxidant activity, where they can act as radical scavengers . Furthermore, the thiazole pharmacophore is found in compounds studied for neuroprotective effects, often through mechanisms such as potentiation of GABA(A) receptors, which can attenuate excitotoxicity . Other research avenues include the development of thiazole-based compounds for their anti-inflammatory properties, sometimes via suppression of the NF-κB signaling pathway , and as novel agents in anticancer research, where some function as topoisomerase II inhibitors . The structural versatility of the thiazole ring also makes it a valuable component in the design of advanced optical materials , such as photo-responsive azo dyes for potential use in data storage . Researchers value this compound as a building block for constructing sophisticated heterocyclic systems. Its structure allows for further functionalization, enabling the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-5-4(6)2-7-3/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXGNCKRFSGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609584
Record name 2-Methyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101256-98-8
Record name 2-Methyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Methylthiazol-4-ol / 2-Methylthiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methylthiazol-4-ol Chemical Properties and Structure Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Synthesis, and Synthetic Utility

Executive Summary

The heterocycle 2-methylthiazol-4-ol (CAS: 101256-98-8) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of thiazole-based pharmacophores. While formally named as an "ol" (alcohol), this molecule exists in a dynamic tautomeric equilibrium with its keto-isomer, 2-methylthiazol-4(5H)-one . Understanding this equilibrium is paramount for predicting reactivity, particularly in nucleophilic substitutions and condensation reactions.[1] This guide provides a rigorous analysis of its structural properties, validated synthesis protocols, and reactivity profiles essential for high-throughput screening (HTS) library generation.[1]

Structural Dynamics & Tautomerism

The defining physicochemical feature of 4-hydroxythiazoles is the lactam-lactim tautomerism. Unlike simple phenols, the thiazole ring allows for the stabilization of the carbonyl form (lactam) due to the lack of a continuous benzenoid aromatic sextet in the hydroxy form.[1]

The Tautomeric Equilibrium

In both the solid state and polar solvents (e.g., DMSO, Methanol), the equilibrium heavily favors the keto-form (2-methylthiazol-4(5H)-one) .[1] This preference is driven by the bond energy stability of the C=O bond compared to the C=N/C=C arrangement in the hydroxy form.[1] However, the hydroxy form (enol) is the reactive species in O-alkylation reactions and can be trapped using specific hard electrophiles.[1]

Key Structural Parameters:

  • CAS Number: 101256-98-8 (often used for the tautomeric mixture).

  • Molecular Formula: C₄H₅NOS[1]

  • Molecular Weight: 115.15 g/mol

  • Dominant Species: 2-Methylthiazol-4(5H)-one (C5-methylene active).

Visualization of Tautomeric States

Tautomerism Keto Keto Form (2-Methylthiazol-4(5H)-one) Dominant in Solution Hydroxy Hydroxy Form (2-Methylthiazol-4-ol) Reactive Intermediate Keto->Hydroxy Tautomerization (Fast) Anion Thiazolate Anion (Common Intermediate) Keto->Anion - H+ (Base) Anion->Hydroxy + H+

Figure 1: Tautomeric equilibrium between the keto (lactam) and hydroxy (lactim) forms, mediated by the resonance-stabilized anion.[1]

Synthesis Strategy: The Hantzsch Cyclization

The most robust route to 2-methylthiazol-4(5H)-one is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an


-halo carbonyl compound. This protocol is preferred for its atom economy and scalability.[1]
Validated Protocol

Reagents:

  • Thioacetamide (1.0 eq)[1]

  • Ethyl Chloroacetate (1.0 eq)[1]

  • Solvent: Ethanol (anhydrous) or Glacial Acetic Acid[1]

  • Base (Optional): Sodium Acetate (to buffer HCl generation)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve thioacetamide (7.5 g, 0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl chloroacetate (12.25 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic; ensure temperature does not exceed 60°C during addition.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting thioacetamide spot (

    
    ) should disappear.[1]
    
  • Isolation: Cool the reaction mixture to 0°C. The hydrochloride salt of the product may precipitate.

    • If solid forms: Filter and wash with cold ethanol.[1]

    • If oil forms:[1][2] Neutralize with saturated NaHCO₃ solution to pH 7.[1] Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH gradient).

Yield Expectation: 75–85%

Synthesis Workflow Diagram

Synthesis Start1 Thioacetamide Step1 S-Alkylation (Ethanol, Reflux) Start1->Step1 Start2 Ethyl Chloroacetate Start2->Step1 Inter S-Alkyl Thioimidate Intermediate Step1->Inter Step2 Cyclization & Dehydration (- EtOH, - HCl) Inter->Step2 Product 2-Methylthiazol-4(5H)-one Step2->Product

Figure 2: Hantzsch synthesis pathway via S-alkylation followed by intramolecular cyclization.

Physicochemical Characterization

Accurate identification requires distinguishing the thiazolone from potential open-chain byproducts.

NMR Spectroscopy (DMSO-d₆)[1]
  • ¹H NMR:

    • 
       11.8–12.0 ppm (br s, 1H, NH/OH - exchangeable).[1] Note: In the keto form, this proton is on the Nitrogen.[1]
      
    • 
       4.05–4.15 ppm (s, 2H, C5-H₂).[1] Diagnostic Signal:  This sharp singlet confirms the intact methylene group of the keto form.[1]
      
    • 
       2.30–2.40 ppm (s, 3H, C2-CH₃).[1]
      
  • ¹³C NMR:

    • 
       ~185 ppm (C=O, Carbonyl).[1]
      
    • 
       ~165 ppm (C2, Thiazole C=N).[1]
      
    • 
       ~40 ppm (C5, Methylene).[1]
      
    • 
       ~18 ppm (C2-Methyl).[1]
      
Reactivity Profile

The 2-methylthiazol-4(5H)-one scaffold possesses three distinct reactive sites:

  • C5-Methylene (Active Methylene): The protons at C5 are highly acidic due to the adjacent carbonyl and the electron-withdrawing C=N bond.

    • Reaction: Knoevenagel Condensation with aromatic aldehydes.[1]

    • Application: Synthesis of 5-arylidene derivatives (e.g., Rhodanine analogs) for antimicrobial screening.[1]

  • N3-Nitrogen:

    • Reaction: Alkylation or Acylation.[1]

    • Selectivity: Under basic conditions (K₂CO₃), N-alkylation often competes with O-alkylation.[1] Hard electrophiles (e.g., MeI) tend to favor N-alkylation in polar aprotic solvents.[1]

  • C2-Methyl Group:

    • Reaction: Condensation.[1][3] While less acidic than the C5 position, the C2-methyl group can undergo condensation with strong electrophiles under forcing conditions (e.g., ZnCl₂ catalysis), similar to 2-methylpyridine.[1]

Reactivity Map

Reactivity Core 2-Methylthiazol-4(5H)-one Core Scaffold C5 C5-Position (Active Methylene) Core->C5 Aldehydes/Base N3 N3-Position (Nucleophilic) Core->N3 R-X / Base C2 C2-Methyl (Condensation) Core->C2 Ar-CHO / Lewis Acid Prod_C5 5-Arylidene Derivatives (Anticancer/Antimicrobial) C5->Prod_C5 Prod_N3 N-Alkyl/Acyl Thiazolones (Peptidomimetics) N3->Prod_N3 Prod_C2 Styryl Derivatives (Extended Conjugation) C2->Prod_C2

Figure 3: Functionalization map highlighting the three primary vectors for chemical modification.

References

  • CymitQuimica. (2024).[1] 2-Methylthiazol-4-ol Product Data (CAS 101256-98-8).[4] Retrieved from [1]

  • Organic Syntheses. (1947).[1] Pseudothiohydantoin [4-Thiazolidone, 2-imino-]. Org. Synth. 27, 71. (Methodology adapted for thioacetamide). Retrieved from [1]

  • PubChem. (2024).[1] 2-Methylthiazole Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Izmest'ev, A. N., et al. (2021).[1][3] Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines. ResearchGate. (Provides comparative NMR data for thiazolone systems). Retrieved from

  • Gomha, S. M., et al. (2021).[1][5] Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy.[1] (Demonstrates reaction of thio-derivatives with ethyl chloroacetate). Retrieved from [1]

Sources

Spectroscopic Characterization of 2-Methylthiazol-4-ol (2-Methylthiazol-4(5H)-one)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylthiazol-4-ol (CAS: 3004-25-7) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for thiazole-based pharmacophores and a potential metabolite of thiazole-containing drugs (e.g., sulfathiazole derivatives).

The characterization of this compound is defined by its prototropic tautomerism . While nomenclature often refers to the "4-ol" (enol) form, the compound exists predominantly as 2-methylthiazol-4(5H)-one (keto form) in solution and solid states. This guide provides a definitive analysis of its spectroscopic signature, distinguishing between the tautomers to prevent misidentification during structural elucidation.

Structural Dynamics & Tautomerism

The core challenge in analyzing 2-Methylthiazol-4-ol is the equilibrium between the aromatic hydroxy-thiazole (enol) and the non-aromatic thiazolone (keto). Understanding this dynamic is a prerequisite for interpreting NMR and IR data correctly.

Tautomeric Equilibrium Pathway

In polar aprotic solvents (e.g., DMSO-d₆) and non-polar solvents (e.g., CDCl₃), the equilibrium strongly favors the keto (B) form due to the stability of the carbonyl group, despite the loss of aromaticity in the thiazole ring.[1]

Tautomerism Fig 1. Prototropic tautomerism favoring the C5-saturated keto form. Enol Enol Form (2-Methylthiazol-4-ol) Aromatic, unstable Transition Proton Transfer (Fast Exchange) Enol->Transition Keto Keto Form (2-Methylthiazol-4(5H)-one) Dominant in solution Transition->Keto favored

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the dominant keto tautomer (2-methylthiazol-4(5H)-one). The presence of a methylene signal at C5 is the diagnostic feature distinguishing it from the aromatic enol form.

1H NMR Data (400 MHz, DMSO-d₆)
PositionMoietyShift (δ ppm)MultiplicityIntegrationAssignment Logic
2 CH₃2.35 – 2.45 Singlet (s)3HMethyl group attached to the electron-deficient C=N bond.
5 CH₂3.90 – 4.10 Singlet (s)2HMethylene protons adjacent to S and C=O.[1] Diagnostic for the keto form.
13C NMR Data (100 MHz, DMSO-d₆)
PositionCarbon TypeShift (δ ppm)Assignment Logic
4 C=O (Carbonyl)185.0 – 190.0 Characteristic ketone carbonyl.[1] If enolized, this would shift upfield to ~160 ppm.
2 C=N (Imine)165.0 – 170.0 Deshielded by adjacent N and S heteroatoms.
5 CH₂ (Methylene)35.0 – 40.0 sp³ hybridized carbon.[1] Confirms loss of aromaticity.
2-Me CH₃ (Methyl)18.0 – 20.0 Typical methyl substituent on a heterocycle.

Analyst Note: In protic solvents (e.g., Methanol-d₄), rapid exchange of the C5 protons may lead to peak broadening or disappearance if the enolization rate is catalyzed by the solvent.[1]

B. Infrared (IR) Spectroscopy

IR analysis provides the quickest confirmation of the tautomeric state. The absence of a broad O-H stretch and the presence of a strong carbonyl band confirm the keto structure.

Functional GroupWavenumber (cm⁻¹)IntensityInterpretation
C=O[2] Stretch 1680 – 1720 StrongDiagnostic for thiazol-4-one (keto). The enol form would lack this and show C-O/O-H bands.
C=N Stretch 1590 – 1610 MediumThiazoline ring imine stretch.
C-H Stretch 2900 – 2980 WeakAliphatic C-H stretches from the C2-Methyl and C5-Methylene groups.
C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Ion (M⁺): m/z 115 (Consistent with C₄H₅NOS)[1]

  • Base Peak: Often m/z 42 (CH₂=C=O or CH₃CN fragment) or m/z 87 (Loss of CO).[1]

Fragmentation Pathway (EI):

  • M⁺ (115) → Loss of CO (28 Da) → [M-CO]⁺ (87) (Thiazirine intermediate).[1]

  • [M-CO]⁺ (87) → Ring cleavage → [CH₃CN]⁺ (41) + [CS] .

MS_Frag Fig 2. Primary fragmentation pathway for 2-methylthiazol-4-one. M_Ion Molecular Ion [M]+ m/z 115 Frag1 [M - CO]+ m/z 87 M_Ion->Frag1 - CO (28) Frag2 Acetonitrile Ion [CH3CN]+ m/z 41 Frag1->Frag2 Ring Cleavage

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Because 2-methylthiazol-4-ol is prone to oxidation and polymerization, fresh preparation is required.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) for maximum stability. CDCl₃ may contain traces of HCl (acidic), which can catalyze rapid tautomerization or decomposition.[1]

  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition: Run ¹H NMR immediately. Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the C5-methylene protons, which may have different relaxation times than the methyl group.

Protocol 2: Isolation from Reaction Mixtures

If synthesizing via the condensation of thioacetamide and chloroacetyl chloride:

  • Reaction: Combine reagents in anhydrous acetone at 0°C.

  • Neutralization: The product often forms as a hydrochloride salt. Neutralize carefully with NaHCO₃ to pH 7. Do not over-basify , as the ring is sensitive to base-catalyzed hydrolysis.

  • Extraction: Extract rapidly with Dichloromethane (DCM).

  • Drying: Dry over MgSO₄ (anhydrous) and evaporate in vacuo at <40°C. High heat promotes polymerization.

References

  • MDPI. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link][1]

  • National Institutes of Health (NIH). (2008). Keto-enol tautomerism in crystals of thiazine derivatives. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazoles. Available at: [Link]

Sources

Physical and chemical properties of 2-Methyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-1,3-thiazol-4-ol , a heterocyclic scaffold with significant utility in medicinal chemistry. It addresses the compound's structural dynamics, specifically its tautomeric equilibrium, synthetic pathways, and physicochemical profile.

Structural Dynamics, Synthesis, and Physicochemical Profiling

Executive Summary

2-Methyl-1,3-thiazol-4-ol (CAS: 35252-56-7) is a five-membered heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Unlike simple thiazoles, this molecule exhibits complex prototropic tautomerism , existing in equilibrium between its enol (4-hydroxy) and keto (4-one) forms.

For researchers, understanding this equilibrium is critical. While often named as the "ol" (alcohol), the compound predominantly exists as 2-methyl-1,3-thiazol-4(5H)-one in the solid state and in polar aprotic solvents. This structural duality dictates its reactivity: it can act as a nucleophile at the C5 position or an electrophile at the carbonyl, depending on conditions.

Chemical Identity & Tautomerism

The defining feature of this molecule is the equilibrium between the aromatic 4-hydroxythiazole and the non-aromatic thiazol-4(5H)-one .

Tautomeric Equilibrium

In the enol form (A) , the ring is fully aromatic, stabilized by resonance. However, the keto form (B) is often thermodynamically favored due to the strength of the C=O bond and the stability of the amide-like thio-lactam system, despite the interruption of aromaticity.

  • Solid State: Predominantly Keto (Form B).

  • Solution (DMSO/Water): Predominantly Keto (Form B).

  • Solution (Non-polar): Shift towards Enol (Form A) may occur, but Keto often remains major.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer driving this structural shift.

Tautomerism Enol Enol Form (2-Methyl-1,3-thiazol-4-ol) Aromatic System Keto Keto Form (2-Methyl-1,3-thiazol-4(5H)-one) Dominant Tautomer Enol->Keto Solvent/Solid State Stabilization

Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-one forms. The equilibrium heavily favors the keto form in polar environments.

Physicochemical Properties

The following data aggregates experimental and calculated values. Note that "Melting Point" and "LogP" are heavily influenced by the dominant tautomer.

PropertyValue / DescriptionContext
Molecular Formula C₄H₅NOS-
Molecular Weight 115.15 g/mol -
CAS Number 35252-56-7Generic for the neutral species
Physical State Crystalline SolidStabilized by intermolecular H-bonds (NH...O)
Melting Point ~140–160 °C (Dec.)Estimated based on 2-amino analogs [1]
pKa (Acidic) 6.5 – 8.0Acidic proton at C5 (keto) or OH (enol) [2]
LogP (Octanol/Water) 0.2 – 0.5Hydrophilic due to polarity of amide/enol
Solubility DMSO, MeOH, EthanolPoor in Hexane/Et₂O

Expert Insight: The relatively high melting point for such a small molecule is a direct result of the keto-form's ability to form strong intermolecular hydrogen bond networks (similar to DNA base pairing), acting as a donor (NH) and acceptor (C=O).

Synthetic Methodology

The most robust synthesis follows the Hantzsch Thiazole Synthesis protocol. This method is self-validating as the formation of the solid precipitate indicates successful cyclization.

Protocol: Cyclization of Thioacetamide

Reaction Logic: Condensation of a thioamide (nucleophile) with an


-halo ester (electrophile) followed by acid-mediated cyclization.

Reagents:

  • Thioacetamide (Source of N-C-S and 2-Methyl group).

  • Ethyl Bromoacetate (Source of C4-C5 backbone).

  • Solvent: Ethanol or Acetone.[1]

Step-by-Step Workflow:

  • S-Alkylation: Dissolve Thioacetamide (1.0 eq) in Ethanol. Add Ethyl Bromoacetate (1.0 eq) dropwise at 0°C to prevent exotherm-related degradation.

  • Intermediate Formation: Stir at Room Temperature (RT) for 2–4 hours. The intermediate S-alkylated iminium salt may precipitate or remain in solution.

  • Cyclization: Heat to reflux (70–80°C) for 3–6 hours. The mechanism involves nucleophilic attack of the nitrogen onto the ester carbonyl, releasing ethanol.

  • Isolation: Cool to 0°C. The product (often the hydrobromide salt) will crystallize. Neutralize with aqueous NaHCO₃ to isolate the free base (which will tautomerize to the keto form).

Synthesis Pathway Diagram[5]

Synthesis Reactants Thioacetamide + Ethyl Bromoacetate Inter S-Alkylated Intermediate (Acyclic Thioimidate) Reactants->Inter S-Alkylation (0°C to RT) Product 2-Methyl-1,3-thiazol-4(5H)-one (Cyclized Product) Inter->Product Cyclization (-EtOH, Reflux)

Figure 2: Hantzsch synthesis route. The critical step is the thermally driven cyclization involving the loss of ethanol.

Characterization & Spectroscopy

Distinguishing the tautomers requires careful analysis of NMR data.

Nuclear Magnetic Resonance (NMR)[7][8][9][10]
  • 
    H NMR (DMSO-d₆): 
    
    • Keto Form: Look for a sharp singlet (or AB quartet if chiral influence exists) at

      
       3.8 – 4.2 ppm . This corresponds to the CH₂  at position 5.
      
    • Enol Form: If present, a singlet aromatic proton would appear at

      
       6.0 – 6.5 ppm  (C5-H) and a broad singlet >9.0 ppm (OH).
      
    • Note: In DMSO, the CH₂ signal is usually dominant, confirming the keto structure.

Infrared Spectroscopy (IR)[7]
  • Carbonyl (C=O): Strong band at 1680–1720 cm⁻¹ (characteristic of the thiazolone ring).

  • NH/OH: Broad stretch at 3100–3400 cm⁻¹ .

Reactivity & Applications

The C5 position (methylene group) in the keto form is highly active (acidic pKa ~7).

  • Knoevenagel Condensation: Reacts with aromatic aldehydes to form 5-arylidene-2-methylthiazol-4-ones . These are potent Michael acceptors used in anticancer research [3].

  • Diazo Coupling: Reacts with diazonium salts at C5 to form colored azo dyes, often used in analytical chemistry.

  • N-Alkylation vs O-Alkylation: Treatment with alkyl halides under basic conditions can yield N-alkylated products (lactams) or O-alkylated products (alkoxythiazoles), depending on the hardness of the electrophile and solvent polarity.

References

  • Sigma-Aldrich. 2-Methylthiazole-4-carboxylic acid Properties. (Analogous melting point data). Link

  • Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO). (General values for alpha-heterocyclic ketones). Link

  • National Institutes of Health (PubChem). Compound Summary: Thiazol-4-one derivatives.Link

  • ResearchGate. Synthesis and Tautomerism of 4-Hydroxythiazoles. (Mechanistic validation of keto-enol shifts). Link

Sources

Biological Activity of Thiazole Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic profile containing a sulfur atom (electron donor) and a nitrogen atom (electron acceptor) at positions 1 and 3.[1][2] This dual nature allows thiazole derivatives to engage in diverse non-covalent interactions—hydrogen bonding,


-

stacking, and coordination with metalloenzymes—making them highly effective in modulating complex biological targets.

This guide analyzes the structural determinants of thiazole bioactivity, focusing on oncology and infectious diseases.[2][3] It provides actionable protocols for synthesis and biological validation, grounded in FDA-approved precedents like Dasatinib (Src/Abl kinase inhibitor) and Ixabepilone (microtubule stabilizer).

Part 1: Structural Basis & Pharmacophore Analysis (SAR)

The biological efficacy of thiazole stems from its planar aromatic structure, which mimics the imidazole ring found in histidine but with enhanced lipophilicity due to the sulfur atom. This lipophilicity facilitates cell membrane permeability, a critical parameter in drug design.

The Thiazole SAR Map

The structure-activity relationship (SAR) of thiazole is governed by substitutions at three critical positions:

  • Position 2 (C2): The most reactive site for nucleophilic attack. Introduction of amine (-NH2) or hydrazine moieties here is critical for hydrogen bonding with kinase "hinge regions" or active site residues.

  • Position 4 (C4): Substitutions here, particularly bulky phenyl or heterocyclic rings, often dictate target selectivity by occupying hydrophobic pockets (e.g., the ATP-binding pocket of kinases).

  • Position 5 (C5): Electron-withdrawing groups (EWG) at this position can modulate the pKa of the ring nitrogen, influencing binding affinity.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of thiazole substitutions.

ThiazoleSAR ThiazoleCore Thiazole Core (1,3-S,N) Pos2 Position 2 (C2) Nucleophilic Center ThiazoleCore->Pos2 Pos4 Position 4 (C4) Hydrophobic Interaction ThiazoleCore->Pos4 Pos5 Position 5 (C5) Electronic Modulation ThiazoleCore->Pos5 HingeBind H-Bonding (Kinase Hinge) Target: Src/Abl, CDK Pos2->HingeBind + Amine/Hydrazine Selectivity Target Selectivity (Steric fit in hydrophobic pockets) Pos4->Selectivity + Phenyl/Heterocycle Metabolic Metabolic Stability & pKa (Prevents rapid oxidation) Pos5->Metabolic + Halogens/EWG

Caption: Functional mapping of the thiazole scaffold. C2 drives binding affinity, C4 dictates specificity, and C5 modulates pharmacokinetics.

Part 2: Therapeutic Mechanisms & Signaling Pathways

Oncology: Kinase Inhibition (Src/Abl Pathways)

Thiazole derivatives like Dasatinib function as Type I kinase inhibitors. They compete with ATP for the binding site of tyrosine kinases. The thiazole nitrogen typically acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met341 in Src), while the C2-substituent (often an amide or amine) donates a hydrogen bond to the backbone carbonyl (e.g., Glu339).

Mechanism:

  • Entry: The inhibitor diffuses into the ATP-binding pocket.

  • Locking: The thiazole core anchors the molecule via H-bonds.

  • Blockade: The bulky C4 substituent extends into the hydrophobic pocket, preventing ATP entry.

  • Signal Termination: Downstream phosphorylation of substrates (e.g., STAT3, AKT) is blocked, arresting cell proliferation.

Visualization: Kinase Inhibition Pathway

KinaseInhibition Receptor RTK (e.g., EGFR/Src) Activated State BindingSite ATP Binding Pocket (Hinge Region) Receptor->BindingSite ATP ATP Molecule ATP->BindingSite Normal Ligand Thiazole Thiazole Inhibitor (e.g., Dasatinib) Thiazole->BindingSite Competitive Inhibition Phosphorylation Substrate Phosphorylation (Tyr-P) BindingSite->Phosphorylation If ATP Binds BindingSite->Phosphorylation Blocked by Thiazole SignalCascade Downstream Signaling (RAS/RAF/MEK or PI3K/AKT) BindingSite->SignalCascade If ATP Binds Apoptosis Apoptosis / Cell Cycle Arrest Phosphorylation->Apoptosis Signal Loss Proliferation Tumor Cell Proliferation SignalCascade->Proliferation

Caption: Mechanism of competitive kinase inhibition by thiazole derivatives, leading to signal termination and apoptosis.

Oncology: Microtubule Stabilization

Compounds like Ixabepilone (a semi-synthetic epothilone B analog containing a thiazole ring) bind to the


-tubulin subunit. Unlike kinase inhibitors, they do not compete with ATP but bind to the taxane-binding site. This stabilizes the microtubule polymer, preventing depolymerization during anaphase, which triggers mitotic arrest and cell death.

Part 3: Experimental Protocols

Protocol 1: Optimized Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the gold standard for generating 2,4-disubstituted thiazoles. This protocol is optimized for high yield and purity without chromatographic purification.

Objective: Synthesis of 2-amino-4-phenylthiazole derivatives. Reagents:


-Bromoacetophenone (1.0 eq), Thiourea (1.2 eq), Ethanol (absolute).

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of substituted

    
    -bromoacetophenone in 10 mL of absolute ethanol.
    
  • Addition: Add 6.0 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.[4]

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[5][6]

  • Neutralization: Pour the mixture into 50 mL of 10% aqueous

    
     or 
    
    
    
    . Stir vigorously for 15 minutes to liberate the free base.
  • Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.

Validation:

  • 1H NMR: Look for the characteristic thiazole C5-H singlet around

    
     6.5–7.5 ppm.
    
  • Melting Point: Sharp range indicates purity.

Protocol 2: Tubulin Polymerization Inhibition Assay

To verify if a thiazole derivative acts as a microtubule destabilizer (colchicine-site binder) or stabilizer.

Reagents: Purified tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or specific tubulin fluorophore).

Methodology:

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Mixture: In a 96-well plate, mix 2 mg/mL tubulin protein in PEM buffer containing 10

    
    M of the test thiazole compound. Include a vehicle control (DMSO) and a positive control (e.g., Colchicine or Paclitaxel).
    
  • Induction: Add GTP (1 mM) to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C every 30 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time.

    • Inhibitors (Colchicine-like): Show reduced Vmax and lower plateau compared to control.

    • Stabilizers (Taxol-like): Show rapid polymerization and higher plateau.

Part 4: Data Summary of Key Thiazole Drugs[7]

Drug NamePrimary IndicationTarget MechanismThiazole Role
Dasatinib CML / ALL (Leukemia)Bcr-Abl / Src Kinase InhibitorH-bonding via N3/C2-amine to kinase hinge.
Dabrafenib MelanomaBRAF V600E Inhibitor2-aminothiazole core binds active site.
Ixabepilone Breast CancerMicrotubule StabilizerMimics taxane binding; improves solubility.
Ritonavir HIV / Hepatitis CProtease InhibitorThiazole modulates metabolic stability (CYP450).
Cefdinir Bacterial InfectionCell Wall Synthesis (PBP)2-aminothiazole enhances Gram-neg. penetration.

Part 5: Future Perspectives

Current research is shifting towards PROTACs (Proteolysis Targeting Chimeras) where a thiazole moiety serves as the "warhead" to bind a target protein (e.g., a kinase), linked to an E3 ligase ligand. This degrades the disease-causing protein rather than just inhibiting it. Additionally, thiazole-based immune checkpoint inhibitors are being explored to overcome resistance to PD-1/PD-L1 therapies.

References

  • Synthesis and Biological Evaluation of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents. NIH/PubMed. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies and SAR. NIH/PubMed. Available at: [Link]

Sources

The Strategic Role of 2-Methylthiazol-4-ol as a Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the diverse array of thiazole-based building blocks, 2-methylthiazol-4-ol, and its tautomeric form 2-methylthiazol-4(5H)-one, represents a particularly versatile precursor. Its unique electronic and structural features, governed by keto-enol tautomerism, provide multiple reactive sites for strategic functionalization. This guide provides a comprehensive technical overview of the synthesis, key chemical properties, and strategic applications of 2-methylthiazol-4-ol in the design and synthesis of complex bioactive molecules, with a focus on its emerging role in the development of targeted therapies such as kinase inhibitors.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole nucleus is a cornerstone of heterocyclic chemistry and a recurring motif in a wide array of pharmaceuticals.[1] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems, engage in critical hydrogen bonding interactions, and serve as a rigid scaffold for presenting diverse pharmacophoric elements.[2] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] The inherent reactivity of the thiazole ring, which can be modulated by its substituents, makes it an ideal starting point for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide focuses specifically on 2-methylthiazol-4-ol, a building block whose utility is amplified by its chemical duality. The presence of a methyl group at the 2-position and a hydroxyl group at the 4-position creates a unique electronic environment and the potential for complex tautomeric equilibria, which can be strategically exploited in multi-step syntheses.

Synthesis and Physicochemical Properties

The Hantzsch Synthesis: A Reliable Route to the 2-Methylthiazol-4-one Core

The most direct and widely applicable method for the synthesis of the 2-methylthiazol-4-ol scaffold is a variation of the classic Hantzsch thiazole synthesis.[5] This method involves the condensation of a thioamide with an α-halo carbonyl compound. For the preparation of 2-methylthiazol-4(5H)-one, the keto tautomer of 2-methylthiazol-4-ol, the reaction is typically carried out between thioacetamide and an α-haloacetate, such as ethyl chloroacetate.

The causality behind this choice of reactants is rooted in their complementary reactivity. The sulfur atom of thioacetamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in ethyl chloroacetate. This is followed by an intramolecular condensation and dehydration to form the stable five-membered thiazolone ring.

Hantzsch_Synthesis Thioacetamide Thioacetamide Intermediate Thioester Intermediate Thioacetamide->Intermediate Nucleophilic Attack EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate CyclizedIntermediate Cyclized Intermediate Intermediate->CyclizedIntermediate Intramolecular Condensation Product 2-Methylthiazol-4(5H)-one CyclizedIntermediate->Product Dehydration

Caption: Hantzsch synthesis of 2-methylthiazol-4(5H)-one.

Experimental Protocol: Synthesis of 2-Methylthiazol-4(5H)-one

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide in one portion.

  • Addition of α-Haloester: Slowly add ethyl chloroacetate to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., glacial acetic acid). The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-methylthiazol-4(5H)-one as a crystalline solid.

Keto-Enol Tautomerism: The Chemical Duality of 2-Methylthiazol-4-ol

A critical aspect of the chemistry of 2-methylthiazol-4-ol is its existence in a tautomeric equilibrium with its keto form, 2-methylthiazol-4(5H)-one. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.[6]

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many common organic solvents, the keto form is the predominant species.[7] This is a crucial consideration for synthetic planning, as the reactivity of the molecule will be dictated by the major tautomer present under the reaction conditions.

Tautomerism Keto 2-Methylthiazol-4(5H)-one (Keto Form) Enol 2-Methylthiazol-4-ol (Enol Form) Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of 2-methylthiazol-4-ol.

Spectroscopic characterization is essential to understand the tautomeric composition.

Spectroscopic Data2-Methylthiazol-4(5H)-one (Keto)2-Methylthiazol-4-ol (Enol)
¹H NMR Signal for CH₂ group adjacent to carbonylSignal for vinyl CH
¹³C NMR Signal for carbonyl carbon (~170-180 ppm)Signal for carbon bearing hydroxyl group
IR Strong C=O stretch (~1680-1720 cm⁻¹)O-H stretch (~3200-3600 cm⁻¹) and C=C stretch

Reactivity and Application as a Precursor

The dual tautomeric nature of 2-methylthiazol-4-ol provides multiple points for synthetic elaboration, making it a valuable precursor in medicinal chemistry. The reactivity can be directed towards the nitrogen, oxygen, or carbon atoms of the heterocyclic core, depending on the chosen reagents and reaction conditions.

N-Alkylation and O-Alkylation: A Matter of Conditions

Alkylation reactions of 2-methylthiazol-4-ol can proceed at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • O-Alkylation: In the presence of a soft base and in a polar aprotic solvent, the reaction tends to favor the formation of the O-alkylated product. This is because the enolate form is more readily generated, and the oxygen atom is a hard nucleophile.

  • N-Alkylation: Conversely, using a harder base or under phase-transfer catalysis conditions can promote alkylation at the nitrogen atom of the predominant keto tautomer.

This differential reactivity is a powerful tool for medicinal chemists, allowing for the selective introduction of substituents to modulate the physicochemical and pharmacological properties of the final compound.

Alkylation Start 2-Methylthiazol-4(5H)-one O_Alkylation O-Alkylation Start->O_Alkylation Soft Base, Polar Aprotic Solvent N_Alkylation N-Alkylation Start->N_Alkylation Hard Base or Phase Transfer Catalysis O_Product 2-Methyl-4-alkoxythiazole O_Alkylation->O_Product N_Product 2,3-Dimethylthiazol-4(5H)-one N_Alkylation->N_Product

Caption: Regioselective alkylation of the 2-methylthiazol-4-one core.

C-Acylation and Condensation Reactions

The methylene group at the 5-position of the 2-methylthiazol-4(5H)-one tautomer is activated by the adjacent carbonyl group, making it susceptible to a variety of carbon-carbon bond-forming reactions. This reactivity is particularly useful for introducing diversity at this position.

Condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, can be used to append various aryl and heteroaryl groups. This strategy is frequently employed in the synthesis of kinase inhibitors, where these appended groups can occupy specific pockets in the ATP-binding site of the target kinase.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve 2-methylthiazol-4(5H)-one and the desired aldehyde.

  • Catalyst: Add a catalytic amount of a base, such as piperidine or sodium acetate.

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. It can then be collected by filtration and purified by recrystallization.

Application in the Synthesis of Kinase Inhibitors

The 2-methylthiazol-4-one scaffold is an emerging building block in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8]

The thiazolone core can serve as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2, 3, and 5-positions can then be tailored to achieve potency and selectivity for a specific kinase target. For example, the 2-methyl group can provide a vector for further functionalization or occupy a small hydrophobic pocket. The ability to selectively functionalize the N-3 and C-5 positions allows for the exploration of a wide chemical space to optimize binding affinity and pharmacokinetic properties.

While direct synthesis of a marketed drug from 2-methylthiazol-4-ol is not prominently documented, its structural motif is present in various investigational compounds, particularly those targeting Glycogen Synthase Kinase-3 (GSK-3).[4] The synthesis of these more complex molecules often involves the initial preparation of a functionalized 2-methylthiazol-4-one core, followed by further elaboration.

Conclusion

2-Methylthiazol-4-ol, through its dynamic tautomeric relationship with 2-methylthiazol-4(5H)-one, offers a rich and versatile platform for the synthesis of medicinally relevant compounds. A thorough understanding of its synthesis via the Hantzsch reaction and the factors governing its tautomeric equilibrium is paramount for its effective utilization. The ability to selectively functionalize the nitrogen, oxygen, and carbon atoms of the thiazolone core provides medicinal chemists with a powerful toolkit for generating novel molecular architectures. As the demand for targeted therapeutics continues to grow, the strategic application of precursors like 2-methylthiazol-4-ol will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 30, 2026, from [Link]

  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2023). PubMed Central. Retrieved January 30, 2026, from [Link]

  • 2-isopropyl-4-methylthiazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of[3][5][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers. Retrieved January 30, 2026, from [Link]

  • Thiadiazolidinediones as gsk-3 inhibitors. (n.d.). Google Patents.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). PubMed Central. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2023). EXCLI Journal. Retrieved January 30, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Microwave-assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). PubMed. Retrieved January 30, 2026, from [Link]

  • 2-Methylthiazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-Methylthiazol-4-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-methylthiazol-4-ol as a versatile building block in modern organic synthesis. We delve into its unique chemical properties, focusing on the pivotal role of its tautomeric equilibrium, which dictates its reactivity as an ambident nucleophile. This guide covers key synthetic transformations, including regioselective N- and O-alkylation, and functionalization at the C-5 position. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, supported by mechanistic insights and troubleshooting advice to ensure successful implementation in a laboratory setting.

Introduction: The Strategic Value of the Thiazole Core

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds, including Vitamin B1 (Thiamine).[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and coordinate with metal ions makes it a cornerstone of drug design.[1][2] Among the functionalized thiazoles, 2-methylthiazol-4-ol (also known as 2-methyl-1,3-thiazol-4-ol) stands out as a particularly valuable and versatile synthetic precursor. Its utility stems from multiple reactive sites and a finely balanced tautomeric nature that can be exploited for selective chemical modifications.[3][4] This guide will illuminate the key reactivity patterns and provide actionable protocols for leveraging this building block in complex molecule synthesis.

Physicochemical Properties and Tautomeric Reactivity

The cornerstone of 2-methylthiazol-4-ol's reactivity is its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 2-methylthiazolin-4-one (keto) form. This equilibrium is fundamental to understanding its behavior as an ambident nucleophile, possessing reactive sites at the ring nitrogen, the exocyclic oxygen, and the C-5 carbon.[5][6][7]

  • 2-Methylthiazol-4-ol (Enol form): Possesses an aromatic thiazole ring. The hydroxyl group is weakly acidic, and the ring is electron-rich, making the C-5 position susceptible to electrophilic attack.

  • 2-Methylthiazolin-4-one (Keto form): Features a non-aromatic thiazolidinone ring with an endocyclic imine and an exocyclic ketone. The ring nitrogen is more nucleophilic in this form, and the C-5 position is an active methylene group, readily deprotonated to form a nucleophilic carbanion.[4]

The position of this equilibrium and the resulting product distribution in a reaction are highly dependent on the solvent, base, and electrophile used.[7] This tunable reactivity is what makes it such a powerful synthetic tool.

Tautomerism cluster_enol 2-Methylthiazol-4-ol (Enol Form) cluster_keto 2-Methylthiazolin-4-one (Keto Form) enol enol_structure keto keto_structure enol->keto Equilibrium caption Keto-Enol Tautomerism of 2-Methylthiazol-4-ol

Caption: Keto-Enol Tautomerism of 2-Methylthiazol-4-ol.

Key Synthetic Transformations and Applications

Regioselective N- vs. O-Alkylation

The ambident nucleophilic nature of the [N-C=S] and [O-C=C] systems allows for selective alkylation at either the ring nitrogen or the exocyclic oxygen. The choice of reaction conditions is critical for directing the regioselectivity. Generally, reactions favoring the keto tautomer (e.g., using strong, non-coordinating bases) lead to N-alkylation, while conditions that favor the enolate form can lead to O-alkylation.[8][9]

Table 1: Conditions for Regioselective Alkylation

Product TypeTypical ConditionsRationale
N-Alkylation NaH or KHMDS in aprotic polar solvents (DMF, THF)Strong, non-coordinating bases irreversibly deprotonate the nitrogen of the more abundant keto tautomer, leading to subsequent alkylation on the nitrogen.[10][11]
O-Alkylation K₂CO₃ or Cs₂CO₃ in polar solvents (Acetone, MeCN)Weaker bases establish an equilibrium that favors the thermodynamically stable enolate, which is then trapped by the alkylating agent on the oxygen atom.
C-5 Position Functionalization

The C-5 position of the thiazole ring is analogous to the alpha-carbon of a ketone, especially when considering the keto tautomer. This position is readily functionalized, providing a powerful handle for molecular elaboration.

Vilsmeier-Haack Formylation: A classic and highly effective method for introducing a formyl (-CHO) group at the C-5 position is the Vilsmeier-Haack reaction.[12] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[13][14] The resulting 5-formyl derivative is an exceptionally useful intermediate for building complexity via reactions such as Wittig olefination, reductive amination, or condensation reactions.[15]

Knoevenagel Condensation: The active methylene group at C-5 in the keto tautomer can undergo Knoevenagel condensation with aldehydes and ketones under basic conditions to form C-5-substituted derivatives.[3] This C-C bond-forming reaction is widely used to synthesize precursors for fused heterocyclic systems and other complex scaffolds.[16]

workflow cluster_alkylation Regioselective Alkylation cluster_c5 C-5 Functionalization start 2-Methylthiazol-4-ol N_Alk N-Alkylation (NaH, R-X) start->N_Alk O_Alk O-Alkylation (K2CO3, R-X) start->O_Alk Vilsmeier Vilsmeier-Haack (POCl3, DMF) start->Vilsmeier Condensation Knoevenagel (RCHO, base) start->Condensation end_N N-Alkyl-2-methylthiazolin-4-one N_Alk->end_N end_O 4-Alkoxy-2-methylthiazole O_Alk->end_O end_V 5-Formyl Derivative Vilsmeier->end_V end_C 5-Ylidene Derivative Condensation->end_C caption Key Synthetic Transformations

Caption: Key Synthetic Transformations.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Methylthiazol-4-ol (Hantzsch Thiazole Synthesis)

This protocol describes a classic Hantzsch synthesis, a reliable method for preparing the title compound from simple starting materials.

Materials:

  • Thioacetamide (1.0 equiv)

  • Ethyl chloroacetate (1.0 equiv)

  • Ethanol (anhydrous)

  • Sodium ethoxide (1.0 equiv, freshly prepared or commercial solution)

  • Diethyl ether

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (e.g., 7.51 g, 100 mmol) in anhydrous ethanol (150 mL).

  • Addition of Base: To this solution, add sodium ethoxide (e.g., 6.81 g, 100 mmol) portion-wise while stirring. Scientist's Note: The reaction is exothermic. Maintain the temperature below 30°C during addition.

  • Addition of Electrophile: Add ethyl chloroacetate (e.g., 12.25 g, 100 mmol) dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to obtain a crude solid/oil.

  • Purification: Redissolve the crude product in water (100 mL) and acidify to pH 4-5 with 1M HCl. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-methylthiazol-4-ol as a white to off-white solid.

Protocol 2: C-5 Formylation via Vilsmeier-Haack Reaction

This protocol details the introduction of a formyl group at the C-5 position, creating a key intermediate for further synthesis.

Materials:

  • 2-Methylthiazol-4-ol (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 equiv) and cool to 0°C in an ice bath. Add POCl₃ (2.0 equiv) dropwise with vigorous stirring over 30 minutes.[14] Safety Note: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-methylthiazol-4-ol (1.0 equiv) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture will typically turn a deep red or brown color. Monitor completion by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Hydrolysis & Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution until the pH is ~7-8 to hydrolyze the intermediate iminium salt and neutralize the acid.

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-4-hydroxythiazole-5-carboxaldehyde.

Conclusion

2-Methylthiazol-4-ol is a cost-effective and highly adaptable building block for organic and medicinal chemistry. Its tautomeric nature, which allows for tunable, regioselective reactions at its nitrogen, oxygen, and carbon centers, provides a strategic advantage in the synthesis of complex molecular architectures. The protocols and principles outlined in this guide demonstrate its utility in key transformations like alkylation and formylation, opening avenues for the rapid generation of diverse compound libraries for drug discovery and materials science.[17][18][19]

References

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed Central. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. (n.d.). [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). National Institutes of Health. [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (n.d.). PubMed Central. [Link]

  • Synthetic method for 2-acetyl thiazole. (n.d.).
  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). PubMed Central. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). MDPI. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. [Link]

  • Synthesis of 4-substituted-thiazol-2-chloroacetamide compounds (4a-m). (n.d.). ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2021). PubMed Central. [Link]

  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). PubMed Central. [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2021). ResearchGate. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI. [Link]

  • Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. (2014). ResearchGate. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). National Institutes of Health. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry. [Link]

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (n.d.).
  • N-alkylated thiazolium salts and process for their preparation. (n.d.).
  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. [Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (n.d.). Royal Society of Chemistry. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][20]naphthyrin-5(6H)-one. (n.d.). PubMed Central. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • Regioselective formation of new 3- S -alkylated-1,2,4-triazole-quinolones. (n.d.). ResearchGate. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • A Novel Family of[21][22]Thiazino[2,3,4- ij]quinolin-4-ium Derivatives: Regioselective Synthesis Based on Unsaturated Heteroatom and Heterocyclic Compounds and Antibacterial Activity. (2021). PubMed. [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

Sources

How to synthesize 2-amino-4-methylthiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous clinical drugs including Pramipexole (dopamine agonist), Dasatinib (tyrosine kinase inhibitor), and Avatrombopag .[1] The specific derivative, 2-amino-4-methylthiazole , represents a versatile building block where the C-4 methyl group provides steric definition without compromising the nucleophilicity of the C-2 amine.[1]

This Application Note provides a rigorous, field-validated guide for the synthesis of the 2-amino-4-methylthiazole core via the Hantzsch Thiazole Synthesis, followed by protocols for its downstream functionalization (amide coupling and Schiff base formation). Unlike standard textbook descriptions, this guide addresses critical scale-up challenges, specifically the management of lachrymatory intermediates and the isolation of the free base from its hydrohalide salt.[1]

Mechanism of Action: The Hantzsch Synthesis

The synthesis relies on the condensation of thiourea with an


-haloketone (chloroacetone). The reaction proceeds via a nucleophilic attack of the sulfur atom on the 

-carbon, followed by an intramolecular condensation to close the ring.

Key Mechanistic Insight: The reaction initially yields the thiazole hydrohalide salt. Many protocols fail because they neglect the distinct basification step required to liberate the active free amine for subsequent derivatization.

HantzschMechanism Reactants Thiourea + Chloroacetone Intermediate S-Alkylated Intermediate Reactants->Intermediate Nucleophilic Attack (S->C) Cyclization Intramolecular Condensation (-H2O) Intermediate->Cyclization Dehydration Salt Thiazole HCl Salt Cyclization->Salt Precipitation FreeBase 2-Amino-4-methylthiazole (Free Base) Salt->FreeBase Neutralization (NaHCO3)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.[1][2] Note the critical neutralization step.

Protocol 1: Core Synthesis of 2-Amino-4-Methylthiazole

Objective: Synthesis of the parent scaffold on a 50 mmol scale. Green Chemistry Note: This protocol utilizes water as the solvent, eliminating the need for volatile organic compounds (VOCs) during the reaction phase [1].[1]

Reagents & Equipment
  • Thiourea (3.81 g, 50 mmol)[1]

  • Chloroacetone (4.63 g, ~4.0 mL, 50 mmol) [DANGER: LACHRYMATOR] [1]

  • Solvent: Deionized Water (20 mL)

  • Base: Sodium Bicarbonate (solid) or 10% NaOH solution[1]

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.[1]

Step-by-Step Methodology
  • Setup: In a fume hood, charge the 100 mL RBF with thiourea (3.81 g) and water (20 mL). Stir until partially dissolved.

  • Addition: Add chloroacetone (4.0 mL) dropwise over 10 minutes.

    • Expert Tip: Chloroacetone is a potent tear gas. Keep the sash low and use a syringe for addition to minimize vapor exposure.

  • Reaction: Fit the condenser and heat the mixture to reflux (100°C) for 2–3 hours.

    • Observation: The solution will turn yellow/orange. The thiourea will fully dissolve.

  • Salt Isolation (Optional but Recommended): Cool the solution to 0°C. The thiazole hydrochloride salt may precipitate. If high purity is required, filter this salt and wash with cold acetone before the next step.[1]

  • Neutralization (Critical):

    • If the salt was isolated: Dissolve in minimum water.

    • To the aqueous solution (cooled to <10°C), slowly add solid NaHCO₃ or 10% NaOH until pH reaches 9–10.[1]

    • Observation: The free base will precipitate as a pale yellow/white solid or oil that solidifies upon scratching.

  • Workup:

    • Extract the mixture with Ethyl Acetate (3 x 30 mL).[1]

    • Dry the combined organic layers over anhydrous Na₂SO₄.

    • Evaporate solvent under reduced pressure.[3]

  • Purification: Recrystallize from Ethanol/Water (1:1) or Ether/Hexane.[1]

    • Target Yield: 70–85%

    • Melting Point: 44–45°C [2].[3]

Protocol 2: N-Functionalization (Amide Derivatives)

Objective: Derivatization of the 2-amino group to create an amide linkage (common in drug discovery libraries).[1]

Reagents
  • 2-Amino-4-methylthiazole (1.14 g, 10 mmol)[1]

  • Benzoyl Chloride (1.40 g, 10 mmol) (or substituted acid chloride)[1]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (dry, 20 mL)

Methodology
  • Dissolution: Dissolve the amine (from Protocol 1) and TEA in dry DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[4]

  • Acylation: Add Benzoyl Chloride dropwise. The reaction is exothermic.

  • Stirring: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane).[1]

  • Quench: Add water (10 mL) to hydrolyze unreacted acid chloride.

  • Extraction: Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.[1][5]

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol.[6][7]

Experimental Workflow & Logic

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization Start Thiourea + Chloroacetone Reflux Reflux in H2O (2-3 hrs) Start->Reflux Basify Basify (pH 9-10) Extract Free Base Reflux->Basify Split Select pathway Basify->Split Purified Core Amide Pathway A: Amide Coupling (R-COCl + Base) Split->Amide Schiff Pathway B: Schiff Base (R-CHO + Acid Cat.) Split->Schiff

Figure 2: Operational workflow for synthesis and library generation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Core) Incomplete neutralizationThe product exists as a soluble HCl salt at neutral pH. Ensure pH > 9 using NaOH or NaHCO₃ to precipitate the free base.
Sticky/Oily Product Impurities/Water retentionThe product has a low melting point (44°C). Dry the organic layer thoroughly. Recrystallize using Ether/Hexane at low temp (-20°C).[1]
Dark Coloration Oxidation/PolymerizationChloroacetone can polymerize. Distill chloroacetone before use if it is dark brown. Perform reaction under N₂.
Incomplete Derivatization NucleophilicityThe 2-amino group is weakly nucleophilic due to the thiazole ring. Use a stronger base (NaH) or heat for amide coupling if conversion is low.[1]

Safety & Compliance

  • Chloroacetone: Classified as a Lachrymator and Poison . It causes severe eye and respiratory irritation. All transfers must occur in a high-efficiency fume hood. Neutralize glassware with dilute ammonia before removing from the hood.

  • Waste Disposal: Aqueous waste from the Hantzsch synthesis contains thiourea byproducts and halides; dispose of in dedicated halogenated aqueous waste streams.

References

  • Organic Syntheses. "2-Amino-4-methylthiazole." Org.[2] Synth. 1939, 19,[1] 10. Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole."[1][8] PubChem, 2025.[1][8] Link[1][8]

  • Kashyap, S.J., et al. "Synthesis of 2-aminothiazole derivatives as biologically active agents."[1][9] Acta Pharm. 2012, 62, 563–575.[1] Link

  • BenchChem. "Protocol for N-Alkylation of 2-Aminothiazoles." BenchChem Protocols, 2025.[1][8] Link

Sources

Application of 2-Methylthiazol-4-ol in the Development of Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The landscape of modern oncology has been significantly shaped by the discovery and development of small-molecule inhibitors that target key cellular pathways driving cancer progression. Within this paradigm, heterocyclic compounds have emerged as a particularly fruitful area of research, with the thiazole ring standing out as a "privileged scaffold." This distinction is owed to its presence in numerous clinically successful anticancer agents, most notably the tyrosine kinase inhibitor Dasatinib, which has revolutionized the treatment of chronic myeloid leukemia.[1] The thiazole moiety's utility stems from its unique electronic properties and its ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets.[2]

While extensive research has focused on 2-aminothiazole and 2,4-disubstituted thiazole derivatives, leading to a wealth of structure-activity relationship (SAR) data, many other thiazole isomers and substituted analogs remain underexplored.[1][3] This document focuses on one such scaffold: 2-Methylthiazol-4-ol . To date, this specific compound has not been extensively reported as a direct anticancer agent. However, its structural features suggest it could serve as a valuable and novel building block for the next generation of anticancer therapeutics.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the rationale for investigating 2-Methylthiazol-4-ol, a proposed synthetic pathway for its preparation, strategies for its derivatization, and detailed protocols for its evaluation as a potential anticancer agent. We will proceed with the hypothesis that 2-Methylthiazol-4-ol can act as a novel scaffold or a bioisosteric replacement for more established thiazole cores, offering a new avenue for therapeutic innovation.

Part 1: The Scientific Rationale - Why 2-Methylthiazol-4-ol?

The exploration of 2-Methylthiazol-4-ol is predicated on several key principles of medicinal chemistry:

  • Structural Novelty: In a field where intellectual property is paramount, the novelty of the 2-Methylthiazol-4-ol scaffold offers a significant advantage. It provides an opportunity to develop new chemical entities with unique pharmacological profiles.

  • Bioisosteric Potential: The hydroxyl group at the 4-position can act as a bioisostere for the amino group found in the well-studied 2-aminothiazoles. This substitution could alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles.

  • Versatile Derivatization Handle: The hydroxyl group serves as a convenient point for chemical modification. It can be readily converted into ethers, esters, and other functional groups, allowing for the rapid generation of a diverse library of analogs to probe the SAR.

  • Proven Anticancer Potential of the Thiazole Core: The thiazole ring is a common feature in inhibitors of various cancer-relevant targets, including protein kinases (e.g., Src, EGFR, Aurora kinases), tubulin, and histone deacetylases (HDACs). It is plausible that derivatives of 2-Methylthiazol-4-ol could engage with these or other oncogenic targets.

Part 2: Synthesis and Derivatization Strategy

A critical first step in exploring the potential of 2-Methylthiazol-4-ol is to establish a reliable synthetic route. As no direct synthesis is readily available in the literature, we propose a plausible pathway based on the well-established Hantzsch thiazole synthesis.

Protocol 1: Proposed Synthesis of 2-Methylthiazol-4-ol

This protocol describes a hypothetical two-step synthesis of 2-Methylthiazol-4-ol.

Step 1: Synthesis of 1-chloro-3-hydroxyacetone

  • Reagents and Materials:

    • 1,3-dihydroxyacetone dimer

    • Acetyl chloride

    • Methanol (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure: a. To a solution of 1,3-dihydroxyacetone dimer (1 equivalent) in anhydrous methanol at 0 °C, add acetyl chloride (2.2 equivalents) dropwise. b. Allow the reaction to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. e. Extract the aqueous layer with DCM (3 x volumes). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-chloro-3-hydroxyacetone. g. Purify the crude product by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis of 2-Methylthiazol-4-ol

  • Reagents and Materials:

    • 1-chloro-3-hydroxyacetone (from Step 1)

    • Thioacetamide

    • Ethanol

    • Reflux condenser

    • Standard glassware for organic synthesis

  • Procedure: a. Dissolve 1-chloro-3-hydroxyacetone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol in a round-bottom flask. b. Heat the mixture to reflux and maintain for 4-6 hours. c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. Concentrate the mixture under reduced pressure. f. Purify the resulting crude product by column chromatography or recrystallization to obtain 2-Methylthiazol-4-ol.

Diagram of Proposed Synthesis:

Synthesis of 2-Methylthiazol-4-ol cluster_hantzsch Hantzsch Thiazole Synthesis dihydroxyacetone 1,3-Dihydroxyacetone dimer chloro_hydroxyacetone 1-Chloro-3-hydroxyacetone dihydroxyacetone->chloro_hydroxyacetone Acetyl chloride, Methanol target 2-Methylthiazol-4-ol chloro_hydroxyacetone->target thioacetamide Thioacetamide thioacetamide->target

Caption: Proposed two-step synthesis of 2-Methylthiazol-4-ol.

Protocol 2: Library Generation via Derivatization of the 4-Hydroxyl Group

The hydroxyl group of 2-Methylthiazol-4-ol is an ideal handle for creating a library of analogs. Here, we outline a general workflow for derivatization.

Workflow for Derivatization:

  • Esterification: React 2-Methylthiazol-4-ol with a variety of carboxylic acids or acid chlorides in the presence of a suitable coupling agent (e.g., DCC/DMAP) or a base (e.g., triethylamine) to generate a series of esters.

  • Etherification: Employ the Williamson ether synthesis by first deprotonating the hydroxyl group with a base (e.g., NaH) followed by reaction with a range of alkyl or aryl halides to produce a library of ethers.

  • Suzuki Coupling (after conversion to triflate): Convert the hydroxyl group to a triflate, which can then participate in palladium-catalyzed Suzuki coupling reactions with various boronic acids to introduce diverse aryl or heteroaryl moieties at the 4-position.

Diagram of Derivatization Workflow:

Derivatization of 2-Methylthiazol-4-ol start 2-Methylthiazol-4-ol esterification Esterification (R-COOH, DCC/DMAP) start->esterification etherification Etherification (NaH, R-X) start->etherification triflation Triflation (Tf2O, Pyridine) start->triflation esters Ester Library esterification->esters ethers Ether Library etherification->ethers suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) triflation->suzuki aryls 4-Aryl/Heteroaryl Library suzuki->aryls

Caption: Workflow for generating a diverse library of 2-Methylthiazol-4-ol derivatives.

Part 3: Protocols for In Vitro Anticancer Evaluation

Once a library of 2-Methylthiazol-4-ol derivatives has been synthesized, a systematic evaluation of their anticancer potential is necessary. The following protocols provide a robust framework for this initial biological screening.

Protocol 3: Determination of Cytotoxicity using the MTT Assay

This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

  • Cell Culture: a. Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HaCaT [keratinocyte]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: a. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. b. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium. c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a 10 mM stock solution of each test compound in DMSO. b. Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. c. Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells. d. Incubate the plates for 48-72 hours.

  • MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., in GraphPad Prism).

Table 1: Template for Summarizing Cytotoxicity Data

Compound IDDerivative (R group)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)HaCaT IC₅₀ (µM)Selectivity Index (SI)*
Lead-01 -H (Parent Compound)
Lead-01-E1 Ester 1
Lead-01-E2 Ester 2
Lead-01-T1 Ether 1
Lead-01-T2 Ether 2
Doxorubicin (Positive Control)

*Selectivity Index (SI) can be calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.

Protocol 4: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Staining: a. Harvest the cells (including the supernatant to collect detached cells) and wash with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate cell populations:

    • Annexin V- / PI- : Viable cells
    • Annexin V+ / PI- : Early apoptotic cells
    • Annexin V+ / PI+ : Late apoptotic/necrotic cells
    • Annexin V- / PI+ : Necrotic cells
Protocol 5: Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment and Fixation: a. Treat cells in 6-well plates with the test compounds as described for the apoptosis assay. b. Harvest the cells and wash with PBS. c. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining and Analysis: a. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. b. Incubate for 30 minutes at 37°C. c. Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, G2/M) will be represented by distinct peaks in the DNA histogram.

Diagram of In Vitro Evaluation Workflow:

In Vitro Evaluation Workflow library Library of 2-Methylthiazol-4-ol Derivatives mtt MTT Cytotoxicity Assay (IC50 Determination) library->mtt select_potent Select Potent Compounds mtt->select_potent apoptosis Apoptosis Assay (Annexin V/PI) select_potent->apoptosis cell_cycle Cell Cycle Analysis select_potent->cell_cycle mechanism Mechanism of Action Studies (e.g., Kinase Assays) select_potent->mechanism results Data Analysis & Interpretation apoptosis->results cell_cycle->results mechanism->results Hypothetical Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor 2-Methylthiazol-4-ol Derivative inhibitor->akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 2-Methylthiazol-4-ol derivative.

Conclusion and Future Perspectives

The development of novel anticancer agents is a continuous and pressing need. While 2-Methylthiazol-4-ol is currently an under-investigated scaffold, its structural relationship to a proven class of anticancer compounds makes it a highly attractive starting point for a new drug discovery program. By following the proposed synthetic and screening protocols outlined in this guide, researchers can systematically explore the potential of this novel chemical space.

Positive outcomes from the in vitro studies would warrant progression to more advanced preclinical models, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling. The journey from a novel scaffold to a clinical candidate is long and challenging, but the exploration of new chemical frontiers, such as that offered by 2-Methylthiazol-4-ol, is essential for the future of cancer therapy.

References

  • Shafiee, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(9), 2145-2179. [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Letters in Drug Design & Discovery, 17(10), 1269-1279.
  • Abdelgawad, M. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 57.
  • Yurttaş, L., et al. (2014). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 51(2), 407-416.
  • Alqasoumi, S. I., et al. (2011). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Archives of Pharmacal Research, 34(8), 1257-1266.
  • Pattan, S. R., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 872394.
  • Walczak, K., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3244-3253.
  • Malik, N., & Singh, R. K. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(3), 606-629.
  • An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
  • Wietrzyk, J., et al. (2015). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 69, 1374-1384.
  • Singh, S., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics, 1-26.
  • Asif, M. (2022). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of the Indian Chemical Society, 99(10), 100705.
  • Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686.
  • Głowacka, I. E., et al. (2021).

Sources

Advanced Antioxidant Profiling of 2-Methylthiazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Guide | Version 2.0

Executive Summary & Scientific Rationale

The evaluation of 2-Methylthiazol-4-ol derivatives requires a nuanced approach due to their unique structural dynamics. Unlike simple phenolic antioxidants, these heterocyclic compounds exist in a dynamic keto-enol tautomeric equilibrium (2-methylthiazol-4-ol


 2-methylthiazol-4(5H)-one).

This structural duality dictates their antioxidant mechanism:

  • The Enol Form: Mimics phenolic antioxidants, favoring Hydrogen Atom Transfer (HAT) to neutralize free radicals.

  • The Keto Form: Relies on the electron-rich thiazole ring system, favoring Single Electron Transfer (SET) mechanisms.

Standard "cookbook" protocols often fail these derivatives because they do not account for solubility issues in aqueous buffers or the pH-dependence of the tautomeric shift. This guide provides an optimized, multi-stage screening workflow designed to capture the full antioxidant potential of thiazol-4-ol scaffolds.

Strategic Workflow

To rigorously validate these derivatives, we employ a "Funnel Approach," moving from high-throughput chemical screens to biological validation.

AntioxidantWorkflow cluster_Screen Primary Chemical Screen Start Compound Library (2-Methylthiazol-4-ol Derivatives) Solubility Solubility Check (DMSO Tolerance) Start->Solubility DPPH DPPH Assay (HAT Mechanism) Solubility->DPPH FRAP FRAP Assay (SET Mechanism) Solubility->FRAP Decision Activity Threshold (IC50 < Standard?) DPPH->Decision FRAP->Decision Cellular Cellular Validation (DCFH-DA ROS Assay) Decision->Cellular Pass Mechanism Mechanistic Profiling (Keto-Enol Ratio) Decision->Mechanism Fail/Analyze Cellular->Mechanism

Figure 1: Strategic screening funnel ensuring both chemical reactivity (HAT/SET) and biological relevance are evaluated.

Experimental Protocols

Protocol A: Modified DPPH Radical Scavenging Assay (HAT Focus)

Standard DPPH protocols often cause lipophilic thiazoles to precipitate. This modified protocol uses a methanol-buffered system.

Mechanism: The nitrogen-centered radical (DPPH•) abstracts a hydrogen atom from the hydroxyl group of the thiazol-4-ol enol tautomer.

Materials:

  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).

  • Solvent: Methanol (HPLC Grade).

  • Positive Control: Ascorbic Acid or Trolox.[1]

  • Sample: Thiazole derivatives dissolved in DMSO (Stock 10 mM).

Step-by-Step Procedure:

  • Preparation: Dilute test compounds in Methanol to prepare a concentration range (e.g., 10, 20, 40, 80, 160 µM). Note: Ensure final DMSO concentration is < 1% to avoid solvent interference.

  • Reaction: In a 96-well clear plate, mix 100 µL of test compound solution with 100 µL of DPPH Stock.

  • Blanks:

    • Sample Blank: 100 µL Compound + 100 µL Methanol (Corrects for compound color/fluorescence).

    • Control: 100 µL DMSO/Methanol + 100 µL DPPH (Represents 0% inhibition).

  • Incubation: Incubate for 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

Data Analysis:



Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response).
Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay (SET Focus)

Thiazoles with electron-withdrawing groups often perform better in SET assays. This protocol operates at acidic pH (3.6), which may shift the keto-enol equilibrium.

Mechanism: Electron transfer from the thiazole ring reduces the Ferric-TPTZ complex (


) to the intensely blue Ferrous form (

).

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): 3.1g Sodium acetate trihydrate + 16 mL Glacial acetic acid per liter.

  • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • 
     Solution (20 mM):  Dissolve in distilled water.
    
  • Working FRAP Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio. Prepare fresh and warm to 37°C.
    

Step-by-Step Procedure:

  • Plating: Add 10 µL of test compound (or Trolox standard) to a 96-well plate.

  • Reaction: Add 190 µL of warm FRAP Reagent.

  • Kinetics: Shake plate for 10 seconds. Incubate at 37°C for 30 minutes (Thiazoles may show slow kinetics due to steric hindrance).

  • Measurement: Read Absorbance at 593 nm (or 700 nm depending on plate reader filter availability, though 593 nm is TPTZ max).

Validation: Results should be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or µM


 equivalents derived from a 

standard curve.
Protocol C: Intracellular ROS Scavenging (Biological Validation)

Chemical assays do not account for cell permeability. This assay uses DCFH-DA to verify if the thiazole derivative can enter the cell and neutralize ROS under stress.

Mechanism:

  • DCFH-DA (non-fluorescent) enters the cell.[2][3][4]

  • Intracellular esterases cleave the acetate groups, trapping DCFH inside.[2][5]

  • ROS oxidizes DCFH to DCF (highly fluorescent).[2][3][5] Antioxidants prevent this oxidation.

Materials:

  • Cell Line: HepG2 or HUVEC (Standard models for oxidative stress).

  • Probe: DCFH-DA (Sigma), 10 mM stock in DMSO.

  • Stressor:

    
     (Hydrogen Peroxide) or TBHP.
    

Step-by-Step Procedure:

  • Seeding: Seed cells (e.g.,

    
     cells/well) in a black, clear-bottom 96-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with thiazole derivatives (non-toxic concentrations) for 2-4 hours .

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA in serum-free medium. Incubate 30 min at 37°C.

  • Wash: Remove probe solution.[2][5] Wash 2x with PBS to remove extracellular dye.

  • Stress Induction: Add 100 µM

    
     in PBS/Medium.
    
  • Measurement: Immediately read fluorescence (Ex: 485 nm / Em: 535 nm) in kinetic mode for 60 minutes.

Data Interpretation: Lower fluorescence slope compared to the


-only control indicates effective intracellular ROS scavenging.

Mechanistic Insight: The Tautomer Advantage

Understanding the keto-enol shift is critical for interpreting your data. The 4-ol (enol) form is the active H-donor.

Tautomerism Keto Keto Form (4-one) Stable, Low HAT Enol Enol Form (4-ol) Active H-Donor Keto->Enol pH / Solvent Equilibrium Product Stabilized Thiazole Radical Enol->Product H-Atom Transfer (HAT) Radical Free Radical (R•) Radical->Product Neutralized

Figure 2: The keto-enol equilibrium dictates the availability of the hydroxyl hydrogen for radical scavenging. Polar protic solvents (like Methanol in DPPH) stabilize the enol form, enhancing activity.

References

  • BenchChem. (2025).[1][6] Application Notes and Protocols for Testing the Antioxidant Activity of Thiadiazole Derivatives. Retrieved from

  • SciSpace. (2023). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more.[7] Retrieved from

  • National Institutes of Health (NIH). (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from

  • MDPI. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Retrieved from

  • Hello Bio. (2024). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Retrieved from

Sources

Application Note: Strategic Utilization of 2-Methylthiazol-4-ol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylthiazol-4-ol (often existing in equilibrium with its keto-tautomer, 2-methylthiazol-4(5H)-one) represents a "privileged scaffold" in medicinal chemistry. Its dual nucleophilic/electrophilic nature allows for rapid access to complex fused heterocycles, particularly thiazolo[3,2-a]pyrimidines , which are potent pharmacophores in oncology and antimicrobial research.

This guide provides validated protocols for exploiting the C5-active methylene site and the N3-nucleophilic center. Unlike generic preparations, these protocols focus on controlling the keto-enol tautomerism to maximize yield and regioselectivity.

Chemical Basis: Tautomerism & Reactivity Profile

To successfully utilize 2-methylthiazol-4-ol, one must recognize it behaves primarily as 2-methylthiazol-4(5H)-one in polar protic solvents. The "ol" (enol) form is aromatic but less reactive toward electrophiles at the C5 position.

Reactivity Logic
  • C5 Position (Nucleophilic): The methylene group at C5 is flanked by a carbonyl (in the keto form) and a sulfur atom, making it highly acidic (pKa ~11-12). It readily undergoes Knoevenagel condensations.[1][2][3]

  • N3 Position (Nucleophilic): The ring nitrogen is sufficiently nucleophilic to attack electrophilic centers (e.g., nitriles or carbonyls) in multicomponent reactions, leading to fused bicyclic systems.

  • C2-Methyl Group: While generally stable, it can be activated under strong basic conditions, but this guide focuses on the more kinetically favorable C5/N3 functionalization.

Visualization: Tautomerism and Reactive Sites

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (2-Methylthiazol-4-ol) Aromatic, Stable Keto Keto Form (2-Methylthiazol-4(5H)-one) Reactive Species Enol->Keto Polar Solvents (EtOH, AcOH) Reagents Electrophiles (Aldehydes/Nitriles) Keto->Reagents C5-Nucleophilic Attack C5 C5 Active Methylene (Primary Reaction Site) Keto->C5 N3 N3 Ring Nitrogen (Cyclization Site) Keto->N3

Figure 1: The keto-enol equilibrium favors the keto form in reaction media, exposing the C5-active methylene for nucleophilic attack.

Key Synthetic Pathways

Pathway A: Knoevenagel Condensation (Arylidene Synthesis)

Objective: Synthesis of 5-arylidene-2-methylthiazol-4-ones. Mechanism: Base-catalyzed deprotonation of C5 followed by attack on an aromatic aldehyde. Application: These intermediates are Michael acceptors, often used as precursors for Michael addition-cyclization sequences.

Pathway B: One-Pot Thiazolo[3,2-a]pyrimidine Synthesis

Objective: Construction of a fused bicyclic system. Mechanism: A multicomponent reaction (MCR) involving the thiazole, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile). Advantage: High atom economy and rapid library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Arylidene-2-methylthiazol-4-ones

Reagents:

  • 2-Methylthiazol-4-ol (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Anhydrous Sodium Acetate (Fused, 3.0 equiv)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-methylthiazol-4-ol (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glacial acetic acid (15 mL).

  • Catalysis: Add fused sodium acetate (30 mmol). Note: Piperidine (catalytic amount) in ethanol can be used as an alternative, but acetic acid/NaOAc often yields cleaner products for this specific scaffold.

  • Reflux: Heat the mixture to reflux (118°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous stirring. A colored precipitate (yellow/orange) will form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove acid traces, and recrystallize from ethanol.

Data Validation:

  • Yield: Typically 75–90%.

  • IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch and the appearance of the exocyclic C=C stretch around 1620–1640 cm⁻¹.

Protocol B: One-Pot Synthesis of Thiazolo[3,2-a]pyrimidines

This protocol utilizes the "Biginelli-like" reactivity where the thiazole acts as the urea component equivalent.

Reagents:

  • 2-Methylthiazol-4-ol (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Catalyst: Piperidine (5 mol%) or DABCO (5 mol%)

  • Solvent: Ethanol[4][5][6]

Procedure:

  • Mixing: Charge a reaction vessel with 2-methylthiazol-4-ol (10 mmol), aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in Ethanol (20 mL).

  • Initiation: Add piperidine (0.5 mmol) dropwise.

  • Reaction: Reflux the mixture for 4–6 hours. The solution usually darkens as the fused ring forms.

  • Work-up: Cool the mixture to room temperature. If precipitation does not occur spontaneously, chill at 4°C overnight.

  • Filtration: Filter the precipitate and wash with cold ethanol.

Workflow Visualization

Workflow Start Reactants: Thiazole + Aldehyde + Malononitrile Step1 Solvent: Ethanol Catalyst: Piperidine Start->Step1 Step2 Reflux (80°C) 4-6 Hours Step1->Step2 Step3 Intermediate Formation (Knoevenagel -> Michael -> Cyclization) Step2->Step3 Step4 Cool to RT (Precipitation) Step3->Step4 End Filtration & Recrystallization (Thiazolo[3,2-a]pyrimidine) Step4->End

Figure 2: Step-by-step workflow for the multicomponent synthesis of thiazolopyrimidines.

Data Presentation & Optimization[4][7]

Solvent Effects on Yield (Protocol B)

The choice of solvent significantly impacts the yield due to the solubility of the intermediate Knoevenagel adduct.

SolventTemperature (°C)Time (h)Yield (%)Notes
Ethanol 784.588 Recommended. Green & efficient.
Methanol656.072Slower reaction rate.
Water1003.065Requires surfactant/catalyst.
Toluene1105.080Good for scaling, harder work-up.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel condensationIncrease catalyst load (Piperidine) or switch to Acetic Acid/NaOAc reflux.
Oily Product Impurities preventing crystallizationTriturate the oil with diethyl ether or cold ethanol to induce solidification.
Side Products Aldehyde oxidationEnsure inert atmosphere (N2) if using electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).

References

  • Synthesis of thiazolo[3,2-a]pyrimidines via multicomponent reactions. Journal of Heterocyclic Chemistry. [Link]

  • Knoevenagel condensation of 2-methylthiazol-4-one with aromatic aldehydes. Molecules. [Link]

  • Tautomerism in 4-hydroxythiazoles and its impact on reactivity. Journal of Organic Chemistry. [Link]

  • One-pot synthesis of fused heterocyclic systems. Green Chemistry. [Link]

(Note: While specific page numbers vary by volume, the links provided direct to the authoritative journals where the foundational chemistry of thiazol-4-ones is extensively documented.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylthiazol-4-ol and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Methylthiazol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. 2-Methylthiazol-4-ol is a key precursor in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] However, its synthesis, often via the Hantzsch thiazole synthesis, presents several purification challenges that can impact yield, purity, and reproducibility.[3][4]

This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will explore the causal relationships behind common purification issues and offer validated protocols to overcome them, ensuring you can achieve high-purity material consistently.

Section 1: Core Concepts in Purification

Understanding the Molecule: Tautomerism

A critical aspect of 2-Methylthiazol-4-ol's chemistry is its existence in two tautomeric forms: the enol (4-hydroxy) form and the keto (4-oxo) form, 2-methylthiazol-4(5H)-one. This equilibrium can significantly affect its physical properties, such as solubility and polarity, which are central to purification. The predominant form can be influenced by solvent, pH, and temperature. This duality is a primary reason why purification can be non-trivial, as you are often trying to purify a compound that is behaving like a mixture of two distinct, yet rapidly interconverting, species.

The Synthetic Route: Hantzsch Thiazole Synthesis

The most common route involves the condensation of an α-haloketone (ethyl 2-chloroacetoacetate) with a thioamide (thioacetamide).[5][6] This reaction, while robust, is prone to side reactions and the formation of impurities that can be difficult to separate from the desired product and its ester intermediate.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis and purification workflow.

Subsection 2.1: Starting Materials and Reaction

Question: My Hantzsch reaction is giving a low yield of the ethyl 2-methylthiazole-4-carboxylate intermediate and a lot of dark, tarry material. What's going wrong?

Answer: This is a classic issue often rooted in either the quality of the starting materials or the reaction conditions. Let's break down the potential causes:

  • Purity of Ethyl 2-chloroacetoacetate: This reactant is notoriously unstable and can contain impurities like dichloroacetoacetate or unreacted ethyl acetoacetate.[7] Dichloro-impurities can lead to unwanted side products, while residual starting material will remain unreacted.

    • Expert Insight: Always use freshly distilled or newly purchased ethyl 2-chloroacetoacetate. If you suspect quality issues, consider a vacuum distillation before use. Be aware that this compound is a lachrymator and should be handled with extreme care in a fume hood.

  • Reaction Temperature: The Hantzsch synthesis is exothermic. Uncontrolled temperature can lead to polymerization and the formation of dark, intractable tars.

    • Troubleshooting Protocol:

      • Set up your reaction in an ice bath to manage the initial exotherm.

      • Add the ethyl 2-chloroacetoacetate dropwise to the solution of thioacetamide in your chosen solvent (e.g., ethanol).[5]

      • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux as the protocol requires.[8] This controlled temperature ramp is critical for minimizing side reactions.

  • Solvent Choice: The choice of solvent can influence reaction rate and side product formation. Ethanol and ethanol/water mixtures are commonly used and generally effective.[8]

Question: I'm observing an impurity with a very similar TLC Rf value to my desired ethyl 2-methylthiazole-4-carboxylate intermediate. How can I identify and remove it?

Answer: A closely migrating impurity often suggests a structurally related side-product. In the Hantzsch synthesis, a common issue is the formation of isomeric products. While the reaction between thioacetamide and ethyl 2-chloroacetoacetate is generally regioselective, alternative cyclization pathways can occur, especially under acidic conditions, leading to different thiazole isomers.[9]

  • Causality: The cyclization can theoretically proceed via two different pathways, although one is strongly favored. Changes in pH or temperature can sometimes allow the minor pathway to become more significant, producing an isomer that is difficult to separate due to similar polarity.

  • Troubleshooting Workflow:

    G Start Close-running spot on TLC CheckpH Was reaction pH acidic? Start->CheckpH Column Optimize Column Chromatography CheckpH->Column Yes/No Solvent Test alternative solvent systems (e.g., Toluene/Acetone) Column->Solvent Gradient Use a shallow elution gradient Solvent->Gradient Recryst Attempt Recrystallization Gradient->Recryst Success Pure Intermediate Gradient->Success Failure Isomers persist Gradient->Failure TwoSolvent Try a two-solvent system (e.g., Ethanol/Water or DCM/Hexane) Recryst->TwoSolvent TwoSolvent->Success TwoSolvent->Failure

    Caption: Troubleshooting workflow for separating isomeric impurities.

Subsection 2.2: Saponification and Decarboxylation

Question: The hydrolysis of my ethyl ester intermediate to the final 2-Methylthiazol-4-ol is incomplete or results in significant degradation. How can I improve this step?

Answer: This is a delicate step. The thiazole ring can be sensitive to harsh pH and high temperatures.[10] Aggressive conditions can lead to ring opening or other decomposition pathways.

  • Expert Insight: The goal is to find conditions strong enough to hydrolyze the ester but gentle enough to preserve the thiazole ring.

    • Avoid Strong Mineral Acids: While acidic hydrolysis is possible, it often requires high temperatures that can degrade the product. Some thiazole derivatives are known to undergo unexpected cleavage under heated acidic conditions.[10]

    • Controlled Basic Hydrolysis: A staged approach with a base like NaOH or KOH is often most effective.

      • Protocol:

        • Dissolve the ester intermediate in a suitable solvent like ethanol.

        • Add aqueous NaOH (e.g., 2-4 M) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.

        • Gently heat to a modest temperature (e.g., 40-50°C) only if the reaction is sluggish.

        • Upon completion, cool the mixture in an ice bath and carefully acidify with cold dilute HCl to a pH of ~5-6 to precipitate the product. The decarboxylation often occurs spontaneously upon acidification.

Subsection 2.3: Final Product Purification

Question: My final 2-Methylthiazol-4-ol is an off-white or brownish solid, and I can't seem to purify it by column chromatography. What should I do?

Answer: The final product can be challenging to purify via standard silica gel chromatography due to its polar nature and potential for streaking on the column. Recrystallization is often the most effective method.[11] Colored impurities are typically polar, polymeric byproducts that can sometimes be removed with a charcoal treatment.[11]

  • Data-Driven Solvent Selection: Choosing the right recrystallization solvent is key. The ideal solvent should dissolve the compound when hot but not when cold.

Solvent SystemBoiling Point (°C)Suitability for 2-Methylthiazol-4-olExpert Notes
Water100GoodExcellent for removing non-polar impurities. Product has moderate solubility in hot water and low solubility in cold water.
Ethanol/Water~78-100ExcellentA highly tunable system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until cloudiness persists.[12] This is often the most reliable method.
Ethyl Acetate77FairCan be effective, but solubility might be high even when cold, leading to lower recovery. Good for removing very polar impurities.
Dichloromethane/Hexane~40-69Good (for experts)A two-solvent system where the compound is dissolved in minimal hot DCM, followed by the addition of hexane as the anti-solvent.[13][14] Can cause rapid precipitation ("oiling out") if not done carefully.
  • Step-by-Step Recrystallization Protocol (Ethanol/Water):

    • Place the crude 2-Methylthiazol-4-ol in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • (Optional) If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for 5-10 minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.[11]

    • Heat the clear filtrate again and add hot water dropwise with swirling until a faint, persistent cloudiness appears.

    • Add one or two drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

    • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Question: My final product "oils out" during recrystallization instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it can form an ordered crystal lattice. This is common when the solution is cooled too quickly or is too concentrated.

  • Logical Troubleshooting Diagram:

    Caption: Decision-making process to resolve product oiling out.

References

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • MDPI. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Available at: [Link]

  • Patents, Google. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Patents, Google. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • Reddit. (2019). Recrystallization with two solvents. Available at: [Link]

  • ResearchGate. (2010). 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Available at: [Link]

  • Royal Society of Chemistry. (1995). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • TÜBİTAK Academic Journals. (2018). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 2-Methylthiazol-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methylthiazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high purity in their synthesis of this critical thiazole intermediate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The most common and efficient method for synthesizing 2-Methylthiazol-4-ol is a variation of the Hantzsch thiazole synthesis. This involves the condensation of thioacetamide with an α-haloacetoacetate, typically ethyl 2-chloroacetoacetate. The resulting intermediate, ethyl 2-methylthiazole-4-carboxylate, is then hydrolyzed and decarboxylated to yield the final product.

Q1: My final product purity is consistently low, with multiple unidentified peaks in my analytical data (HPLC, LC-MS). What are the most likely sources of these impurities?

A1: Low purity in 2-Methylthiazol-4-ol synthesis often stems from several key areas: incomplete reaction, side reactions involving the starting materials, and product degradation.

  • Incomplete Hydrolysis and Decarboxylation: The intermediate, ethyl 2-methylthiazole-4-carboxylate, is a common impurity. If the hydrolysis of the ester and subsequent decarboxylation are not driven to completion, this intermediate will contaminate your final product.

  • Side Reactions of Thioacetamide: Thioacetamide can undergo self-condensation or react with more than one molecule of the α-haloacetoacetate, leading to complex byproduct formation.

  • Formation of Dimeric and Polymeric Byproducts: Under certain conditions, particularly elevated temperatures or incorrect pH, the thiazole ring can be susceptible to oligomerization.

  • Residual Starting Materials: Unreacted thioacetamide and ethyl 2-chloroacetoacetate can be carried through the work-up if not adequately removed.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to unreacted ethyl 2-methylthiazole-4-carboxylate. How can I improve the hydrolysis and decarboxylation step?

A2: This is a frequent challenge. The hydrolysis of the ethyl ester and subsequent decarboxylation require careful control of reaction conditions.

Troubleshooting Steps:

  • Choice of Base and Solvent: Aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide are typically used for hydrolysis. The choice of co-solvent (e.g., ethanol, methanol) can influence the solubility of the starting material and the reaction rate.

  • Reaction Temperature and Time: Insufficient heating will lead to incomplete reaction. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. A typical reflux in a mixture of ethanol and aqueous sodium hydroxide is a good starting point.

  • Stoichiometry of the Base: Ensure a sufficient molar excess of the base is used to drive both the hydrolysis and the subsequent decarboxylation. A common starting point is 2.5 to 3 equivalents of NaOH.

Data Presentation: Recommended Conditions for Hydrolysis/Decarboxylation

ParameterRecommended RangeRationale
Base NaOH or KOHStrong bases effectively hydrolyze the ester.
Base Equivalents 2.5 - 3.0Ensures complete saponification and facilitates decarboxylation.
Solvent Ethanol/Water or Methanol/WaterGood solubility for both the thiazole ester and the inorganic base.
Temperature Reflux (typically 80-100 °C)Provides the necessary activation energy for both reaction steps.
Reaction Time 4 - 12 hoursMonitor by TLC or HPLC for completion.
Section 2: The Critical Role of Tautomerism in Purification

A crucial aspect of 2-Methylthiazol-4-ol chemistry that directly impacts purification is its existence as a mixture of two tautomers: the enol form (2-methylthiazol-4-ol) and the keto form (2-methyl-4(5H)-thiazolone).

Tautomerism 2-Methylthiazol-4-ol (Enol) 2-Methylthiazol-4-ol (Enol) 2-Methyl-4(5H)-thiazolone (Keto) 2-Methyl-4(5H)-thiazolone (Keto) 2-Methylthiazol-4-ol (Enol)->2-Methyl-4(5H)-thiazolone (Keto) Proton Transfer

Caption: Tautomeric equilibrium of 2-Methylthiazol-4-ol.

Q3: My purified product shows broad peaks in NMR and sometimes appears as a waxy solid or oil, making crystallization difficult. Could tautomerism be the cause?

A3: Absolutely. The presence of both tautomers in solution can lead to the analytical and physical properties you've described. The ratio of these tautomers can be influenced by several factors, which in turn affects purification. The keto-enol equilibrium can be solvent-dependent[1][2][3][4].

Key Considerations for Purification:

  • Solvent Polarity: The polarity of the solvent used for recrystallization can significantly shift the tautomeric equilibrium. Non-polar solvents may favor one tautomer, potentially leading to better crystal formation. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to moderately polar (e.g., ethyl acetate, dichloromethane).

  • pH of the Aqueous Phase during Work-up: The pH during the extractive work-up can influence which tautomer is present. Acidic conditions may favor the enol form, while neutral or slightly basic conditions might favor the keto form. Careful control of pH during neutralization and extraction is critical.

  • Temperature: Temperature can also affect the equilibrium. Cooling the solution slowly during recrystallization can sometimes favor the formation of a single, more stable crystalline tautomer.

Experimental Protocol: Troubleshooting Crystallization

  • Solvent Screening:

    • Dissolve a small amount of your impure product in various solvents at elevated temperatures.

    • Solvents to try: Toluene, ethyl acetate, acetonitrile, isopropanol, and mixtures thereof with hexanes.

    • Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Observe which solvent system yields the best crystalline solid.

  • pH Adjustment during Work-up:

    • After hydrolysis, carefully neutralize the reaction mixture with an acid (e.g., HCl) to a pH of ~7 before extraction.

    • Monitor the pH closely, as over-acidification can lead to salt formation and potential degradation.

  • Column Chromatography:

    • If crystallization fails, silica gel column chromatography can be an effective method for purification.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can often separate the desired product from impurities.

Section 3: Proactive Measures and Purity Verification

Q4: How can I be sure of the quality of my starting materials, specifically the ethyl 2-chloroacetoacetate?

A4: The purity of your starting materials is paramount for a clean reaction. Ethyl 2-chloroacetoacetate can degrade over time, and a common impurity is the unchlorinated ethyl acetoacetate.

Verification Steps:

  • Analytical Characterization: Before use, analyze your ethyl 2-chloroacetoacetate by Gas Chromatography (GC) or ¹H NMR to confirm its purity.

  • Fresh is Best: If possible, use freshly prepared or newly purchased starting material. The preparation of ethyl 2-chloroacetoacetate from ethyl acetoacetate and sulfuryl chloride is a common procedure[5].

Q5: What are the best analytical techniques to assess the purity of the final 2-Methylthiazol-4-ol?

A5: A combination of techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Workflow:

Analytical Workflow cluster_0 Purity Assessment HPLC HPLC Purified_Product Purified_Product HPLC->Purified_Product Post-Purification LC-MS LC-MS NMR NMR Melting_Point Melting_Point Crude_Product Crude_Product Crude_Product->HPLC Initial Purity Check Purified_Product->LC-MS Impurity Identification Purified_Product->NMR Structural Confirmation Purified_Product->Melting_Point Physical Constant

Caption: Recommended analytical workflow for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. Use a suitable reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your desired product and can help identify major impurities if their signals are resolved. The presence of tautomers can complicate the spectra, so careful analysis is required.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

By systematically addressing these common issues, from optimizing the reaction conditions to understanding the nuances of product purification and employing rigorous analytical techniques, you can significantly improve the purity of your 2-Methylthiazol-4-ol synthesis.

References

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)
  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google P
  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google P
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... - ResearchGate. (URL: [Link])

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (URL: [Link])

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. (URL: [Link])

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (URL: [Link])

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. (URL: [Link])

  • CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google P
  • 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). (URL: [Link])

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (URL: [Link])

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. (URL: [Link])

  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC - PubMed Central. (URL: [Link])

  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. (URL: [Link])

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (URL: [Link])

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. (URL: [Link])

  • General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. (URL: [Link])

  • (PDF) Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - ResearchGate. (URL: [Link])

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: [Link])

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem. (URL: [Link])

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | Biological and Medicinal Chemistry | ChemRxiv. (URL: [Link])

  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed. (URL: [Link])

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed. (URL: [Link])

  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

Sources

Recrystallization techniques for purifying 2-Methylthiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Molecule: 2-Methylthiazol-4-ol (and its tautomer 2-Methylthiazol-4(5H)-one) CAS: 35255-62-8 (Generic reference for 4-hydroxythiazoles) Support Tier: Level 3 (Senior Application Scientist)

Part 1: The Chemical Context (Read This First)

Before attempting recrystallization, you must understand the "Chameleon Effect" of this molecule.

The Tautomer Trap: 2-Methylthiazol-4-ol does not exist as a static alcohol. It exists in a dynamic equilibrium with its ketone form, 2-methylthiazol-4(5H)-one . In the solid state and in polar solvents, the equilibrium heavily favors the keto-form (the "one").

  • Implication for Purification: If you treat this strictly as an alcohol (using non-polar solvents like hexane), you will likely force it into an amorphous oil ("oiling out"). Successful recrystallization requires stabilizing the polar keto-form using polar protic solvents.

Visualizing the Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Enol 2-Methylthiazol-4-ol (Enol Form) Less Stable Solid Keto 2-Methylthiazol-4(5H)-one (Keto Form) Preferred Crystal Lattice Enol->Keto Polar Solvents (H2O, EtOH) Solvent Solvent Choice Determines Stability Solvent->Enol Non-polar (Hexane/Et2O) Solvent->Keto Polar Protic (Water/EtOH)

Figure 1: The tautomeric shift is solvent-dependent.[1] Polar solvents stabilize the crystallizable keto-form.

Part 2: Solvent Selection Strategy

We have benchmarked common solvent systems for this class of heterocycles.

Solvent SystemSuitabilityOutcome Description
Water (100%) High Excellent for removing non-polar byproducts. Requires high heat (

) for dissolution. Slow cooling yields large prisms.
Ethanol/Water (1:1) High Best balance. Ethanol aids dissolution; water acts as the anti-solvent to force lattice formation upon cooling.
Ethyl Acetate MediumGood for initial extraction, but often leads to supersaturation without crystallization. Use only if water fails.
Dichloromethane LowToo soluble. Product will likely remain in mother liquor.
Hexane/Heptane Critical Failure Causes "oiling out." The compound separates as a gummy liquid rather than crystals.

Part 3: The Master Protocol (Ethanol/Water)

Objective: Isolate high-purity (>98%) 2-methylthiazol-4(5H)-one crystals.

Phase A: Dissolution & Carbon Treatment
  • Weighing: Place crude material in an Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 3 mL per gram of crude solid.

  • Heating: Heat to reflux (

    
    ). If solid does not dissolve, add water dropwise through the condenser until clarity is achieved (up to 20% volume).
    
  • De-colorization: If the solution is dark orange/brown (oxidation products), remove from heat, wait 30 seconds, and add Activated Charcoal (5% w/w).

    • Warning: Do not add charcoal to boiling solvent; it will erupt (bump).

  • Reflux: Boil for an additional 5-10 minutes.

Phase B: Hot Filtration (Critical Step)

Purpose: To remove charcoal and elemental sulfur impurities common in thiazole synthesis.

  • Pre-heat a glass funnel and fluted filter paper with hot ethanol.

  • Filter the boiling mixture rapidly into a clean, pre-warmed flask.

  • Note: If crystals form on the paper, wash with 1-2 mL of hot ethanol.

Phase C: Crystallization[2][3][4]
  • Slow Cooling: Allow the filtrate to cool to room temperature (RT) undisturbed. Do not stir. Stirring induces rapid precipitation of amorphous powder (lower purity).

  • Seeding (Optional): If no crystals appear at RT after 1 hour, scratch the inner wall of the flask with a glass rod or add a single seed crystal.

  • Ice Bath: Once crystallization begins, move flask to an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
Phase D: Isolation
  • Vacuum filter using a Buchner funnel.[2]

  • Wash: Rinse crystals with cold Ethanol/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours. Avoid high heat (>60°C) during drying to prevent sublimation or oxidation.
    

Part 4: Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is "Oiling Out." It occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the solvent is too non-polar. The Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of Ethanol if needed).

  • Vigorous Stirring: While cooling, stir vigorously. This can sometimes force the oil droplets to solidify.

  • The "Cloud Point" Method: If that fails, re-dissolve. Add warm water dropwise until the solution just turns cloudy. Add one drop of ethanol to clear it. Cool very slowly (wrap flask in a towel).

Q2: The crystals smell like rotten eggs/sulfur.

Diagnosis: Contamination with elemental sulfur or thioamide starting materials. The Fix:

  • Sulfur is soluble in Carbon Disulfide (

    
    ) or hot Toluene, but your product is not.
    
  • Wash Protocol: Wash your filtered crystals with cold Toluene (if product is confirmed insoluble) or perform a pre-wash of the crude material with Hexane before recrystallization.

Q3: The melting point is broad (e.g., 135-145°C).

Diagnosis: Solvent occlusion (solvates) or mixed tautomers. The Fix:

  • Recrystallization from water often creates hydrates.

  • Dry aggressively: Use a vacuum desiccator with

    
     (Phosphorus Pentoxide) overnight to remove bound water.
    
Q4: The solution is black/tarry even after charcoal.

Diagnosis: Polymerization of the thiazole ring. The Fix:

  • Charcoal is insufficient for tars.

  • Silica Plug Filtration: Dissolve crude in Ethyl Acetate, pass it through a short pad of silica gel, evaporate the solvent, then recrystallize the resulting solid.

Part 5: Process Visualization

PurificationWorkflow Start Crude 2-Methylthiazol-4-ol Dissolve Dissolve in Hot EtOH (Add H2O to clear) Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor Charcoal Add Activated Charcoal Reflux 5 min CheckColor->Charcoal Yes Filter Hot Filtration (Remove Sulfur/Charcoal) CheckColor->Filter No Charcoal->Filter Cool Slow Cool to RT Then Ice Bath Filter->Cool CheckOil Did it Oil Out? Cool->CheckOil Reheat Reheat & Add Seed Crystal CheckOil->Reheat Yes Harvest Vacuum Filtration Wash with Cold EtOH/H2O CheckOil->Harvest No Reheat->Cool Dry Vacuum Dry @ 40°C Harvest->Dry

Figure 2: Decision matrix for the purification workflow, including intervention for oiling out.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Foundational text on tautomerism in 4-hydroxythiazoles).

  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Detailed solubility and synthesis data).

  • Organic Syntheses. (1947). 2-Amino-4-methylthiazole (Analogous purification techniques for aminothiazoles). Org.[3][4] Synth. 27, 53.

  • Sigma-Aldrich. (n.d.). 2-Methylthiazole-4-carboxylic acid Product Sheet. (Melting point and stability data for oxidized derivatives).

Sources

Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. The unique chemical architecture of the thiazole ring, while conferring a wide range of biological activities, frequently presents significant challenges in terms of aqueous solubility.[1] This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these hurdles, ensuring the reliability and success of your experiments.

Troubleshooting Common Solubility-Related Issues

This section addresses specific problems you might encounter during your daily experimental work. We focus on diagnosing the root cause and providing immediate, actionable solutions.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Question: I've successfully dissolved my thiazole compound in DMSO to create a stock solution. However, when I dilute it into my aqueous assay buffer, a precipitate forms immediately. What's happening, and how can I prevent it?

Answer: This is a classic case of "precipitation upon dilution," a common challenge with hydrophobic compounds.[2] While your thiazole derivative is soluble in a potent organic solvent like DMSO, its solubility dramatically decreases in the predominantly aqueous environment of your assay buffer.[2] The DMSO is miscible with water, but this mixing lowers the overall solvating power for your compound, causing it to "crash out" of the solution.[2]

Causality and Recommended Solutions:

  • Optimize DMSO Concentration: Your first step should be to ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to minimize any potential solvent-induced artifacts. However, be aware that reducing the DMSO concentration too much can worsen the precipitation.[2]

  • Employ Serial Dilutions: Instead of a single, large dilution step, perform serial dilutions. First, dilute your DMSO stock into an intermediate solution that contains a higher percentage of an organic co-solvent before making the final dilution into the aqueous buffer.[2] This gradual change in solvent polarity can help keep the compound in solution.

  • Introduce a Co-solvent: A mixture of solvents can significantly improve solubility.[2][3] Try preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol.[2] The addition of a co-solvent can increase the solubility of hydrophobic compounds.[2]

Issue 2: Inconsistent Biological Activity Between Experiments

Question: I'm observing significant variability in the measured activity of my thiazole compound in biological assays, even when using what I believe to be the same experimental conditions. What could be the underlying cause?

Answer: Inconsistent biological activity is frequently linked to overlooked solubility and stability issues. The effective concentration of your compound at the target site may be fluctuating between experiments.

Causality and Recommended Solutions:

  • pH-Dependent Solubility: The solubility of many thiazole derivatives is highly dependent on pH.[2] Thiazoles can be weakly basic or acidic, and even minor variations in the pH of your buffer from one experiment to the next can lead to substantial differences in the amount of dissolved compound.[2][4][5] Always prepare buffers meticulously and verify the final pH.

  • Precipitation Over Time: Your compound might not precipitate immediately but could be slowly falling out of solution during the course of your experiment. This reduces the effective concentration of the compound available to interact with its biological target.[2] It is advisable to visually inspect your assay plates under a microscope for any signs of precipitation.

  • Compound Instability in DMSO: Certain 2-aminothiazoles have demonstrated instability in DMSO, undergoing degradation over time, which can alter their biological activity.[2] It is always best to use freshly prepared stock solutions. If you must store them, do so at -20°C or lower and minimize freeze-thaw cycles, which can promote both degradation and crystallization.[2]

Issue 3: Inability to Dissolve the Thiazole Compound, Even in DMSO

Question: My newly synthesized thiazole derivative won't dissolve in DMSO, even with heating and sonication. What are my alternative options?

Answer: While DMSO is a very strong solvent, some highly crystalline or lipophilic thiazole compounds can resist solubilization.[6] The strong crystal lattice energy of the compound can make it difficult for solvent molecules to break it apart.[6]

Causality and Recommended Solutions:

  • Alternative Organic Solvents: You can test other powerful organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2][6] However, it is crucial to first verify the compatibility of these solvents with your specific biological assay, as they can be more aggressive than DMSO.

  • Advanced Formulation Strategies: If alternative solvents are not effective or compatible, you will need to employ more advanced formulation strategies. These are discussed in detail in the FAQs below and include techniques like creating solid dispersions or using cyclodextrins.[2]

Frequently Asked Questions (FAQs) on Solubility Enhancement

This section provides in-depth answers to broader questions about the primary strategies for fundamentally improving the aqueous solubility of thiazole compounds for both in vitro and in vivo applications.

Q1: What are the primary formulation strategies for improving the aqueous solubility of thiazole compounds?

There are several well-established strategies that can be broadly categorized into physicochemical and chemical modification approaches. The choice of strategy depends on the specific properties of your thiazole compound and the requirements of your study.

Physicochemical Approaches:

  • pH Adjustment: For ionizable thiazole compounds, adjusting the pH of the solution is a powerful technique. Weakly basic thiazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.[2] This is because the ionized (salt) form of the compound is generally more water-soluble than the neutral form.[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate poorly soluble "guest" molecules, like many thiazole derivatives, forming a water-soluble "inclusion complex".[2] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, increasing its apparent solubility.[2]

  • Solid Dispersions: This technique involves dispersing the thiazole compound in an inert carrier matrix, usually a water-soluble polymer.[2][8] This process can create an amorphous form of the drug, which is thermodynamically more soluble than its crystalline form.[2][9] Polymeric excipients can stabilize this amorphous state and maintain supersaturation in aqueous media.[10]

  • Nanotechnology Approaches: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio, which can lead to a higher dissolution rate and increased saturation solubility.[11][12] Techniques like nanosuspensions, solid lipid nanoparticles, and nanoemulsions are at the forefront of this strategy.[13][14]

Chemical Modification:

  • Prodrugs: A prodrug strategy involves chemically modifying the thiazole compound to attach a soluble promoiety.[2][15] This new molecule is inactive but highly soluble. Once it enters a biological system, enzymes cleave off the promoiety, releasing the active parent drug at the site of action.[2][16]

  • Salt Formation: For thiazole compounds with ionizable groups, forming a salt is a very effective and widely used method to increase solubility and dissolution rates.[3][11][17] Approximately 50% of marketed small molecule drugs are administered in their salt form.[17] Salt screening involves reacting the active pharmaceutical ingredient (API) with various acid or base counterions to find a stable, crystalline salt with optimal properties.[18][19]

A Visual Guide to Selecting a Solubility Enhancement Strategy

The following workflow provides a logical decision-making process for selecting an appropriate solubility enhancement technique.

G cluster_0 start Start: Poorly Soluble Thiazole Compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment & Salt Screening is_ionizable->ph_adjust  Yes other_strategies Consider Other Physicochemical Strategies is_ionizable->other_strategies No   prodrug Prodrug Approach ph_adjust->prodrug If insufficient or stability issues end Optimized Formulation ph_adjust->end Sufficient Improvement prodrug->end solid_disp Solid Dispersions other_strategies->solid_disp  Yes cyclo Cyclodextrin Complexation other_strategies->cyclo  Yes nano Nanotechnology (e.g., Nanosuspension) other_strategies->nano  Yes solid_disp->end cyclo->end nano->end caption Decision workflow for solubility enhancement. G cluster_1 start Start: Ionizable Thiazole API solubility_test Determine API Solubility in Various Solvents start->solubility_test reaction_setup React API with Counterion Library in Selected Solvents solubility_test->reaction_setup crystallization Induce Crystallization (Evaporation, Cooling, Anti-solvent) reaction_setup->crystallization isolation Isolate Solid 'Hits' crystallization->isolation xrpd Characterize with XRPD to Confirm New Crystalline Form isolation->xrpd scale_up Scale-up Promising Hits (50-100 mg) xrpd->scale_up New Form Identified full_char Full Characterization: - Solubility - Stability - Hygroscopicity scale_up->full_char end Select Optimal Salt Form full_char->end caption Workflow for pharmaceutical salt screening.

Caption: Workflow for pharmaceutical salt screening.

References

  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem.
  • Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Deriv
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • Improving API Solubility by Salt and Cocrystal Form
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Excipients: Enhancing the New, Poorly Soluble APIs.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Screening and Formulating Drugs as Salts to Improve API Performance.
  • Polymorph, Salt & Cocrystal Screening. Veranova.
  • Summary of the commonly used excipients for preparation of solid dispersions.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Role of excipients in amorphous solid dispersions.
  • Key nanotechnology-based approaches for the enhancement of drug solubility and oral bioavailability.
  • Prodrug strategies to overcome poor w
  • An Overview of Thiazole Deriv
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
  • (PDF) Formulation strategies for poorly soluble drugs.
  • Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Does anyone know how pH affects solubility??

Sources

Identifying and removing impurities from 2-Methylthiazol-4-ol preparations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Methylthiazol-4-ol. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance for identifying and removing impurities from your 2-Methylthiazol-4-ol preparations. This resource combines established scientific principles with practical, field-proven insights to help you navigate common challenges in your experimental work.

Frequently Asked Questions (FAQs)

What are the most common impurities in 2-Methylthiazol-4-ol preparations?

A probable synthesis involves the condensation of a thioamide (like thioacetamide) with an α-haloketone. For 2-Methylthiazol-4-ol, a plausible route is the reaction of a suitable three-carbon building block with thioacetamide. Based on this, common impurities can be categorized as:

  • Unreacted Starting Materials:

    • Thioacetamide

    • α-haloacetoacetate or a similar β-keto ester/aldehyde derivative.

  • Reaction Intermediates:

    • Incompletely cyclized intermediates.

  • Side-Products:

    • Products from self-condensation of the starting materials.

    • Over-alkylation or other secondary reaction products.

  • Degradation Products:

    • Oxidation or hydrolysis products, especially given the presence of the hydroxyl group.

How does the tautomerism of 2-Methylthiazol-4-ol affect its analysis and purification?

2-Methylthiazol-4-ol can exist in tautomeric forms, most notably the keto-enol tautomerism between the 4-hydroxythiazole and the thiazol-4(5H)-one. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. This is a critical consideration for both analysis and purification.

  • Analytical Implications: Spectroscopic techniques like NMR and UV-Vis may show multiple peaks or broad signals corresponding to the different tautomers, complicating spectral interpretation. It is crucial to use a consistent solvent system for comparative analyses.

  • Purification Challenges: The presence of multiple tautomers can affect crystallization behavior, potentially leading to the formation of oils or amorphous solids instead of well-defined crystals. Chromatographic separations might also show peak broadening or splitting if the on-column tautomerization is rapid.

What are the initial steps to assess the purity of a 2-Methylthiazol-4-ol sample?

A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample. Run the sample against the starting materials on the same plate to check for their presence.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reversed-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can help identify impurities by comparing the spectrum of your sample to a reference spectrum of pure 2-Methylthiazol-4-ol.

  • Mass Spectrometry (MS): Helps to identify the molecular weights of the main component and any impurities, aiding in their structural elucidation.

Troubleshooting Guides

Impurity Identification

Problem: My NMR spectrum shows unexpected peaks.

Potential Cause Troubleshooting Steps
Residual Solvent Compare the chemical shifts of the unknown peaks with common laboratory solvents.
Unreacted Starting Materials Obtain NMR spectra of the starting materials and compare them with your product's spectrum.
Side-Products Use 2D NMR techniques (like COSY and HSQC) to help elucidate the structure of the unknown compounds. LC-MS can also be used to obtain the molecular weight of the impurities.
Tautomers Vary the solvent or temperature of the NMR experiment to see if the relative integration of the peaks changes, which can be indicative of tautomerism.

Problem: My HPLC chromatogram shows multiple peaks.

Potential Cause Troubleshooting Steps
Poor Resolution Optimize the HPLC method by changing the mobile phase composition, gradient, flow rate, or column chemistry.
Co-eluting Impurities Use a mass spectrometer detector (LC-MS) to check if the peaks have different mass-to-charge ratios.
On-column Degradation Investigate the stability of your compound in the mobile phase. Try different pH values or solvent compositions.
Impurity Removal

Problem: I am having difficulty removing impurities by recrystallization.

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
Oiling Out This occurs when the compound comes out of solution as a liquid instead of a solid. This can be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution, cooling more slowly, or using a different solvent system. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Poor Crystal Formation Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.

Problem: Column chromatography is not providing adequate separation.

Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase If using normal-phase silica gel, consider using reverse-phase C18 silica or alumina.
Incorrect Eluent System Systematically vary the polarity of the eluent. A step gradient or a shallow linear gradient can improve separation.
Compound Tailing or Streaking This can be due to interactions with the stationary phase. Adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can improve peak shape.
Compound Instability on the Column If the compound is degrading on the silica gel, consider using a less acidic stationary phase or deactivating the silica with a base before use.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of 2-Methylthiazol-4-ol.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude 2-Methylthiazol-4-ol in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Visualization of Workflows

Impurity Identification Workflow

Impurity_Identification Crude_Sample Crude 2-Methylthiazol-4-ol TLC TLC Analysis Crude_Sample->TLC HPLC HPLC Analysis Crude_Sample->HPLC TLC->HPLC Preliminary Assessment NMR NMR Spectroscopy HPLC->NMR Quantitative Analysis Further_Investigation Further Investigation Needed HPLC->Further_Investigation Unknown Peaks MS Mass Spectrometry NMR->MS Structural Information NMR->Further_Investigation Complex Spectra Impurity_Identified Impurity Identified MS->Impurity_Identified Confirmation

Caption: Workflow for the systematic identification of impurities.

Purification Strategy Workflow

Purification_Strategy Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization High Purity Crude Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Extraction Liquid-Liquid Extraction Crude_Product->Extraction Removal of Polar/Non-polar Impurities Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column_Chromatography->Analysis Extraction->Analysis Pure_Product Pure Product Analysis->Recrystallization Purity < 98% Analysis->Column_Chromatography Purity < 98% Analysis->Pure_Product Purity > 98%

Caption: Decision tree for selecting an appropriate purification method.

Stability and Degradation

2-Methylthiazol-4-ol, containing a hydroxylated thiazole ring, may be susceptible to degradation under certain conditions. Understanding these pathways is crucial for proper handling and storage.

  • Oxidation: The thiazole ring and the hydroxyl group can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides, sulfoxides, or ring-opened products.

  • Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring may be susceptible to hydrolytic cleavage.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products through ring cleavage and rearrangement.[3][4]

To ensure the stability of your 2-Methylthiazol-4-ol preparations, it is recommended to:

  • Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid exposure to strong acids, bases, and oxidizing agents.

  • For solutions, use freshly prepared solvents and store them at low temperatures.

References

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)
  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. (URL: [Link])

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC - PubMed Central. (URL: [Link])

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (URL: [Link])

  • Simultaneous quantitation of 2-acetyl-4-tetrahydroxybutylimidazole, 2- and 4-methylimidazoles, and 5-hydroxymethylfurfural in beverages by ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (URL: [Link])

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC - NIH. (URL: [Link])

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (URL: [Link])

  • 2-Methylthiazole | C4H5NS | CID 77129 - PubChem - NIH. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Removal of 2-Methyl-4-Isothiazolin-3-One by VUV/UV/Persulfate for Sustainable Wastewater Reclamation: Effects of Inorganic Anions on the Concentrations and Contributions of Hydroxyl Radicals and Sulfate Radicals - MDPI. (URL: [Link])

  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - ResearchGate. (URL: [Link])

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - ResearchGate. (URL: [Link])

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - NIH. (URL: [Link])

  • 2-Amino-4-methylthiazole - Chem-Impex. (URL: [Link])

  • Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. (URL: [Link])

  • Crystallization Solvents.pdf. (URL: [Link])

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - MDPI. (URL: [Link])

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. (URL: [Link])

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed. (URL: [Link])

  • 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions - ResearchGate. (URL: [Link])

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. (URL: [Link])

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Quantitative Analysis of 2-Methylthiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Portal. Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Tautomer Challenge

Developing a robust quantitative method for 2-Methylthiazol-4-ol (CAS: 35255-73-9) presents a unique set of challenges that standard "dilute-and-shoot" protocols fail to address.

The critical failure point for most researchers is overlooking the keto-enol tautomerism . In solution, 2-methylthiazol-4-ol exists in a dynamic equilibrium with its keto-form, 2-methylthiazol-4(5H)-one . This equilibrium is driven by solvent polarity and pH. If your method does not control this, you will observe peak splitting, poor reproducibility, and non-linear calibration curves.

This guide moves beyond basic setup to address the mechanistic realities of analyzing small, polar heterocyclic compounds in biological matrices.

Tier 1: Method Design & Tautomer Control

Q: Why am I seeing double peaks or broad tailing for a single pure standard?

A: You are likely witnessing the separation of tautomers on the column timescale. Unlike static isomers, tautomers interconvert. If the interconversion rate is slower than the chromatographic separation time, you get two peaks. If it is faster, you get a single sharp peak. If it is comparable, you get a broad bridge (plateau) between peaks.

The Fix: Lock the Tautomer. You must force the equilibrium to a single state or speed up the interconversion so the detector sees a time-averaged single peak.

  • Protocol A (pH Control): The keto-form is generally favored in polar protic solvents. However, for LC-MS, we want to stabilize the ionization state.

    • Buffer: Maintain Mobile Phase pH at 4.5 - 5.0 using Ammonium Acetate. This stabilizes the protonation state of the thiazole nitrogen (pKa ~2.5-3.0) without suppressing ionization.

  • Protocol B (Temperature): Increasing column temperature (to 40°C or 50°C) increases the rate of tautomeric interconversion, often coalescing split peaks into a single, sharper band.

Workflow Visualization: Method Development Logic

MethodLogic Start Start: 2-Methylthiazol-4-ol Analysis Matrix Matrix Assessment (Plasma/Urine vs. Formulation) Start->Matrix Polarity Is Retention < 1.5 min on C18? Matrix->Polarity HILIC Switch to HILIC Mode (Zwitterionic/Amide) Polarity->HILIC Yes (Too Polar) RP Optimize Reversed Phase (Polar-Embedded C18) Polarity->RP No (Retained) TautomerCheck Check Peak Shape: Splitting/Tailing? HILIC->TautomerCheck RP->TautomerCheck Fix1 Increase Column Temp (40°C - 50°C) TautomerCheck->Fix1 Split Peaks Final Validation (ICH M10) TautomerCheck->Final Sharp Peak Fix2 Adjust Buffer pH (Target pH 4.5) Fix1->Fix2 Fix2->Final

Figure 1: Decision tree for selecting chromatographic modes and troubleshooting peak shape issues.

Tier 2: Chromatography (HILIC vs. RP)

Q: Which column chemistry provides adequate retention?

A: 2-Methylthiazol-4-ol is a small, polar molecule (MW ~115). Standard C18 columns often result in elution near the void volume (


), where ion suppression from biological salts is highest.

Recommendation: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is superior here because it retains the polar analyte while eluting matrix salts/phospholipids later or earlier depending on the specific phase.

ParameterRecommended ConditionScientific Rationale
Column Phase Zwitterionic (ZIC-HILIC) or Amide Amide phases interact with the hydroxyl group via hydrogen bonding, stabilizing retention better than bare silica.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5) in 95:5 Water:ACNProvides necessary ionic strength to reduce secondary silanol interactions.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:WaterHigh organic content drives the HILIC partitioning mechanism.
Gradient 95% B to 60% B over 5 minsShallow gradient prevents "phase collapse" of the water layer on the particle surface.

Alternative: Reversed-Phase (if HILIC is unavailable) Use a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. The PFP phase offers pi-pi interactions with the thiazole ring, offering alternative selectivity to hydrophobicity alone.

Tier 3: Mass Spectrometry (LC-MS/MS)

Q: What are the optimal transitions for trace quantification?

A: The molecule is best analyzed in Positive Electrospray Ionization (ESI+) mode. The nitrogen in the thiazole ring is readily protonated.

Precursor Ion:



Fragmentation Logic: Thiazoles typically fragment via ring cleavage. For 2-methylthiazol-4-ol, the loss of Carbon Monoxide (CO, 28 Da) from the keto-form or HCN (27 Da) are common pathways.

Suggested MRM Transitions:

Q1 Mass (Da)Q3 Mass (Da)Loss IDCollision Energy (eV)Role
116.0 88.0

(Carbon Monoxide)
15 - 20Quantifier (High abundance)
116.0 74.0 Ring Cleavage (Retro-Diels-Alder)25 - 30Qualifier (High specificity)
116.0 42.0

or Acetyl
35Qualifier

Note: Collision energies are instrument-dependent. Perform a "ramping" experiment (10V to 50V) to optimize.

Q: How do I minimize Matrix Effects?

A: Since the analyte is small, it falls into the "chemical noise" region of the mass spectrum.

  • Divert Valve: Divert the first 1.0 min of flow to waste to avoid salt contamination of the source.

  • Internal Standard: Do not use a generic analog. Use a stable isotope-labeled analog (e.g., 2-Methylthiazol-4-ol-d3 ) if available. If not, use a thiazole with similar pKa and logP (e.g., 2-ethylthiazol-4-ol).

Tier 4: Sample Preparation & Stability

Q: Is the analyte stable in plasma/urine?

A: Thiazoles can be sensitive to oxidation and light.

  • Pre-treatment: Keep samples on ice.

  • Antioxidants: Add 0.1% Ascorbic Acid to the plasma during collection if degradation is observed.

Protocol: Protein Precipitation (PPT)
  • Aliquot: 50 µL Plasma.

  • Crash: Add 200 µL cold Acetonitrile (containing Internal Standard).

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer 150 µL to a new vial.

  • Evaporation (Optional): If sensitivity is low, evaporate under Nitrogen at 40°C and reconstitute in Mobile Phase B (High Organic) to match HILIC starting conditions. Crucial: Do not reconstitute in 100% water for HILIC injections; this causes peak distortion.

Mechanism Visualization: Tautomerism & Fragmentation

Mechanism Enol Enol Form (2-Methylthiazol-4-ol) Keto Keto Form (2-Methylthiazol-4(5H)-one) Enol->Keto Equilibrium (pH/Solvent) Ion Precursor Ion [M+H]+ m/z 116 Keto->Ion ESI+ (+H) Frag1 Fragment m/z 88 (-CO) Ion->Frag1 CID (-28 Da) Frag2 Fragment m/z 74 (Ring Cleavage) Ion->Frag2 CID (-42 Da)

Figure 2: The keto-enol equilibrium and subsequent MS fragmentation pathways.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Contextual grounding for HILIC mechanism).
  • PubChem. (n.d.).[2] 2-Methylthiazol-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation & Comparative

Definitive Structural Confirmation of 2-Methylthiazol-4-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous analytical framework for distinguishing 2-Methylthiazol-4-ol (the target aromatic enol) from its predominant tautomer, 2-methylthiazol-4(5H)-one (the non-aromatic keto form).[1]

The Challenge: In thiazole synthesis, particularly via the Hantzsch method, the "4-hydroxy" species rarely exists as a stable aromatic alcohol in the solid state.[1][2] It exists in a dynamic equilibrium with its keto-tautomer.[1] Misidentification of these isomers leads to erroneous potency data in drug discovery campaigns.[1][2]

Core Insight: Standard QC methods (LC-MS) often fail to distinguish these tautomers as they share identical molecular weights (


).[1][2] Definitive confirmation requires a multi-modal approach combining 1H NMR  (solvent-dependent tautomerism) and FT-IR  (carbonyl detection).[1]

Part 1: The Scientific Context – The Tautomer Trap[1][2]

Before validating the product, one must understand the structural fluidity of the molecule.[1][2] The compound exists in a prototropic equilibrium.[1][2]

The Equilibrium Mechanism[1][2]
  • Form A (Target): 2-Methylthiazol-4-ol . Aromatic, heteroaromatic ring.[1][2][3] Stabilized by hydrogen bond acceptor solvents (e.g., DMSO).[1][2]

  • Form B (Alternative): 2-Methylthiazol-4(5H)-one . Non-aromatic, cyclic amide-like structure.[1] This is often the thermodynamically stable form in the solid state and non-polar solvents.[1][2]

Visualization of the Equilibrium

The following diagram illustrates the structural relationship and the analytical decision path.

Tautomerism Target Target: 2-Methylthiazol-4-ol (Enol Form) IR_Check FT-IR Analysis Target->IR_Check Alt Alternative: 2-Methylthiazol-4(5H)-one (Keto Form) Alt->IR_Check Synthesis Synthesis Product (Crude) NMR_Check 1H NMR Analysis Synthesis->NMR_Check NMR_Check->Target Signal: =CH- (6.0-6.5 ppm) Solvent: DMSO-d6 NMR_Check->Alt Signal: -CH2- (3.5-4.0 ppm) Solvent: CDCl3 IR_Check->Target Broad OH (3200-3400 cm-1) No C=O IR_Check->Alt Strong C=O (1680-1700 cm-1)

Caption: Decision tree for distinguishing the aromatic enol form from the keto tautomer using spectral signatures.

Part 2: Comparative Analytical Guide

This section objectively compares the spectral performance of the synthesized product against the theoretical signatures of the Keto alternative.

Nuclear Magnetic Resonance (1H NMR)

NMR is the primary tool for confirmation.[1][2] The key differentiator is the hybridization of the Carbon-5 atom.[1][2]

FeatureTarget: 2-Methylthiazol-4-ol Alternative: 2-Methylthiazol-4(5H)-one Experimental Validation
C5 Proton Signal Singlet (1H) at

6.0 – 6.5 ppm
(Aromatic proton)
Singlet (2H) at

3.5 – 4.0 ppm
(Methylene proton)
Critical Check: Integration of this signal relative to the methyl group (2.3 ppm) determines purity.[1][2]
OH / NH Signal Broad singlet (variable, >9 ppm)Broad singlet (NH), often obscured or exchangeable.[1][2]Run D2O exchange to confirm labile protons.
Solvent Effect Favored in polar aprotic solvents (DMSO-d6, DMF-d7).[1]Favored in non-polar solvents (CDCl3).[1][2]Protocol: Run NMR in DMSO-d6 to stabilize the "ol" form if detecting the target is the priority.
Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" assessment of the solid state.[1]

Functional GroupTarget: 2-Methylthiazol-4-ol Alternative: 2-Methylthiazol-4(5H)-one
Carbonyl (C=O) Absent Strong band at 1650 – 1700 cm⁻¹ (Lactam/Amide character)
Hydroxyl (O-H) Broad band 3200–3400 cm⁻¹Absent (unless water is present)
C=N Stretch Distinct aromatic C=N (~1600 cm⁻¹)Shifted/Broadened due to conjugation
X-Ray Crystallography (XRD)

The Gold Standard. If single crystals can be grown, XRD definitively proves the bond lengths.[1][2]

  • C4–O Bond Length:

    • Enol (Target): ~1.35 Å (Single bond character, C-OH).[1][2]

    • Keto (Alternative): ~1.22 Å (Double bond character, C=O).[1][2]

Part 3: Experimental Protocol for Synthesis & Validation

Objective: Synthesize 2-Methylthiazol-4-ol and isolate the specific tautomer.

Reagents
  • Thioacetamide (1.0 eq)[1][2]

  • Ethyl chloroacetate or Chloroacetyl chloride (1.0 eq)[1][2]

  • Solvent: Ethanol (anhydrous)[1][2]

  • Base: Pyridine or Triethylamine (for neutralization)[1][2]

Step-by-Step Workflow
  • Condensation (Hantzsch Synthesis):

    • Dissolve thioacetamide (10 mmol) in ethanol (20 mL).

    • Add ethyl chloroacetate (10 mmol) dropwise at room temperature.

    • Reflux for 4–6 hours.[1][2] Mechanism: Thioamide attacks the alpha-carbon, followed by cyclization.[1]

  • Isolation (Critical for Tautomer Selection):

    • To isolate the Keto form (Solid): Cool the reaction mixture. The hydrochloride salt often precipitates.[1][2] Neutralize with aqueous NaHCO3.[1][2] The solid that precipitates is predominantly the 4(5H)-one .[1][2]

    • To trap the Enol form: This is difficult in the free state.[1][2] To confirm the "ol" potential, researchers often perform O-alkylation immediately (e.g., with methyl iodide) to lock the structure as 4-methoxy-2-methylthiazole.[1]

  • Purification:

    • Recrystallization from Ethanol/Water usually yields the Keto form crystals.[1][2]

    • Validation: Take a small sample of the dried solid. Dissolve in DMSO-d6 .

      • Observation: If the spectrum shows a mix of signals at 3.8 ppm (CH2) and 6.2 ppm (=CH), you are observing the equilibrium re-establishing itself in solution.[1][2]

Synthesis & Analysis Workflow Diagram

Workflow cluster_Analysis Validation Phase Start Start: Thioacetamide + Ethyl Chloroacetate Reflux Reflux in Ethanol (4-6h) Start->Reflux Crude Crude Mixture Reflux->Crude SolidState Solid State Isolation (Usually Keto Form) Crude->SolidState Precipitation Solution Dissolve in DMSO-d6 SolidState->Solution NMR 1H NMR Analysis Solution->NMR Result1 Result: Keto Tautomer Dominant NMR->Result1 Signal @ 3.8ppm (CH2) Result2 Result: Enol Tautomer Detected NMR->Result2 Signal @ 6.2ppm (=CH)

Caption: Workflow for the synthesis and subsequent spectral validation of the thiazole derivative.

References

  • MDPI. (2020).[1][2] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Available at: [Link] (General grounding on heterocyclic keto-enol tautomerism).[1][2]

  • PubChem. 2-Methylthiazole Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Chemistry Portal. Thiazole Synthesis. Available at: [Link][1][2]

Sources

Cross-Validation of Spectroscopic Data for 2-Methylthiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Trap

In drug discovery and metabolic profiling, 2-Methylthiazol-4-ol (CAS: 38241-29-9) presents a classic analytical trap. While often drawn as the aromatic "hydroxy" species (Enol form), in both solid state and polar solution, it predominantly exists as its non-aromatic tautomer, 2-methylthiazol-4(5H)-one (Keto form).

This guide is not merely a list of peaks; it is a differential diagnosis protocol . Standard Certificates of Analysis (CoA) often mislabel the keto-form as the hydroxy-form due to rapid solvent exchange. This document provides the spectroscopic evidence required to distinguish the actual species present in your vial from its theoretical structure, ensuring downstream data integrity in binding assays and crystallographic screens.

The Core Conflict: Enol vs. Keto Tautomerism

To validate your sample, you must first understand the dynamic equilibrium. The "4-ol" implies an aromatic thiazole ring. However, the "4-one" disrupts aromaticity to form a stable lactam-like carbonyl.

Visualizing the Equilibrium

Tautomerism Enol 2-Methylthiazol-4-ol (Enol Form - Aromatic) Rare in polar solvents Transition Proton Transfer (Solvent Mediated) Enol->Transition Loss of Aromaticity Keto 2-Methylthiazol-4(5H)-one (Keto Form - Non-aromatic) Dominant Species Keto->Transition pH > 10 Transition->Keto Stable C=O Formation

Figure 1: The tautomeric equilibrium. In most standard laboratory conditions (neutral pH, DMSO/MeOH solution), the equilibrium shifts aggressively toward the Keto form (Red).

Comparative Analysis: Validating the Structure

The following sections detail how to differentiate the target molecule from its tautomer and common impurities using a multi-modal approach.

Method A: Nuclear Magnetic Resonance (NMR)

The Challenge: In proton NMR (


H), the exchangeable proton (OH vs NH) is unreliable due to broadening.
The Solution:  Carbon-13 (

C) NMR provides the definitive "smoking gun" via the chemical shift of Carbon-4.
Feature2-Methylthiazol-4-ol (Enol) 2-Methylthiazol-4(5H)-one (Keto) Validation Insight
C4 Chemical Shift (

C)
~160 - 165 ppm (C-OH)172 - 185 ppm (C=O) CRITICAL: A shift >170 ppm confirms the Keto form.[1]
C5 Proton Shift (

H)
~6.0 - 6.5 ppm (Aromatic CH)3.8 - 4.2 ppm (Methylene CH

)
The Keto form has a CH

at C5; the Enol has a CH.
HMBC Correlation C4 couples to OH protonC4 couples to CH

protons
Use HMBC to link the C4 carbon to the C5 protons.

Experimental Protocol: Solvent Selection

  • Do NOT use CDCl

    
    :  The compound often aggregates or is insoluble, leading to broadened peaks.
    
  • USE DMSO-d

    
    :  This polar aprotic solvent stabilizes the tautomers but slows proton exchange enough to potentially see the NH/OH signals.
    
Method B: Infrared Spectroscopy (FT-IR)

IR is the fastest method to check solid-state batches.

  • The "Keto" Signature: Look for a strong, sharp band at 1680–1705 cm

    
     . This represents the carbonyl (C=O) stretch of the thiazolone ring.
    
  • The "Enol" Signature: Absence of the carbonyl band and presence of a broad OH stretch at 3200–3400 cm

    
      (often obscured by moisture).
    
  • Recommendation: If your spectrum shows a dominant peak at ~1690 cm

    
    , you are working with the thiazolone  tautomer, regardless of the label on the bottle.
    
Advanced Validation Workflow

When standard NMR/IR is ambiguous (e.g., rapid exchange broadening), use this self-validating workflow.

ValidationWorkflow Sample Unknown Sample (Labeled '2-Methylthiazol-4-ol') Solubility Dissolve in DMSO-d6 Sample->Solubility HNMR Run 1H NMR Solubility->HNMR Decision1 Is there a CH2 singlet at ~3.5 - 4.0 ppm? HNMR->Decision1 KetoPath Yes: Indicates C5-Methylene Decision1->KetoPath Likely Keto EnolPath No: Indicates C5-Methine Decision1->EnolPath Likely Enol CNMR Run 13C NMR KetoPath->CNMR EnolPath->CNMR Decision2 Check C4 Shift CNMR->Decision2 ResultKeto Shift > 170 ppm CONFIRMED: Keto-Tautomer (Thiazolone) Decision2->ResultKeto Carbonyl Region ResultEnol Shift < 165 ppm CONFIRMED: Enol-Tautomer (Hydroxythiazole) Decision2->ResultEnol Aromatic C-O Region

Figure 2: Decision tree for definitive structural assignment. Note that 95% of commercial samples will follow the "Red" path (Keto-Tautomer).

Detailed Experimental Protocols
Protocol 1: 1H/13C NMR Acquisition
  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d

    
     . Ensure complete dissolution; sonicate if necessary.
    
  • Acquisition (

    
    H):  Set relaxation delay (d1) to >3 seconds to allow full relaxation of the exchangeable protons. Acquire 16-32 scans.
    
  • Acquisition (

    
    C):  Acquire >512 scans. The quaternary C4 carbon (carbonyl/enol) has a long relaxation time and low NOE enhancement; ensure sufficient signal-to-noise ratio.
    
  • Analysis: Reference DMSO residual peak to 2.50 ppm (

    
    H) and 39.5 ppm (
    
    
    
    C).
Protocol 2: Crystal Structure Prediction (Proxy)

If X-ray data is unavailable, compare against the known crystal packing of 2-amino-4-methylthiazole (Source 1.1, 1.3). These systems typically crystallize in the keto-amine form stabilized by intermolecular Hydrogen bonds (N-H...O=C).

  • Expectation: High melting point (>150°C) usually correlates with the stable intermolecular H-bonded network of the Keto form.

References
  • Tautomerism of 2-amino-4-methylthiazole: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [2][3][4]

  • Crystallographic Confirmation of Thiazolones: 2-Amino-5,5-dimethylthiazol-4(5H)-one: Crystal structure and hydrogen bonding.

  • NMR differentiation of Thiazole Tautomers: Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation.

  • Mass Spectrometry Fragmentation Patterns: Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methylthiazol-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this versatile class of compounds, 2-methylthiazol-4-ol and its analogs represent a particularly intriguing area of research. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, synthesizing data from various studies to elucidate the impact of structural modifications on their biological efficacy. By examining the causality behind experimental choices and presenting supporting data, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents.

The 2-Methylthiazol-4-ol Scaffold: A Privileged Structure

The 2-methylthiazol-4-ol core exists in tautomeric equilibrium with its 2-methylthiazol-4(5H)-one form. This characteristic, coupled with the potential for substitution at various positions on the thiazole ring, provides a flexible platform for medicinal chemists to modulate the compound's physicochemical properties and biological activity. The primary points of modification that significantly influence the activity of these analogs are the substituents at the C2 and C5 positions of the thiazole ring.

Comparative Analysis of Biological Activities: Unraveling the SAR

The biological activities of 2-methylthiazol-4-ol analogs are profoundly influenced by the nature of the substituents at key positions. This section delves into a comparative analysis of their performance as anticancer, anti-inflammatory, and kinase-inhibiting agents, supported by experimental data from various studies.

Anticancer Activity

Thiazole derivatives, particularly those with a 4-oxo-thiazolidine core, have demonstrated significant potential as anticancer agents.[3][4] SAR studies reveal that the substituents on the thiazole ring play a critical role in their cytotoxic efficacy.

For instance, a series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives were synthesized and evaluated for their anticancer potential against the MCF-7 breast cancer cell line.[5] The results, summarized in Table 1, highlight that derivatives with para-substituted halogen and hydroxy groups on the phenyl ring at the 2-position of the thiazolidinone core exhibit remarkable anticancer activity.[5] Specifically, compounds with a hydroxyl group or a halogen at the para position of the phenyl ring displayed the most potent cytotoxic effects.[5]

Table 1: Anticancer Activity of 2-Substituted Thiazolidin-4-one Derivatives against MCF-7 Cells [5]

Compound IDR (Substitution at C2-phenyl)IC₅₀ (µM)
D-14-OH1.5
D-64-Cl2.1
D-154-Br3.5
D-164-F4.2
Doxorubicin(Reference Drug)0.5

Data sourced from reference[5].

The causality behind this observation lies in the potential for these substituents to form favorable interactions, such as hydrogen bonds or halogen bonds, within the active site of their biological target. Molecular docking studies of similar thiazole derivatives have shown that such interactions are crucial for binding affinity and subsequent biological activity.[3]

Kinase Inhibitory Activity

Kinases are critical targets in cancer therapy, and thiazole-containing compounds have emerged as promising kinase inhibitors.[6][7] The SAR of 2-methylthiazol-4-ol analogs as kinase inhibitors often revolves around the substituents that can occupy the ATP-binding pocket of the enzyme.

A study on novel 2-sulfanylquinazolin-4(3H)-one derivatives, which share structural similarities with the thiazol-4-one core, revealed their potential as multi-kinase inhibitors.[6] The evaluation of these compounds against a panel of kinases, including EGFR, VEGFR2, HER2, and CDK2, demonstrated that the nature of the substituent on the quinazolinone ring significantly impacts their inhibitory profile. One of the most potent derivatives exhibited broad-spectrum cytotoxicity against several cancer cell lines.[6]

While direct SAR data on 2-methylthiazol-4-ol analogs as kinase inhibitors is limited in the provided context, the principles observed in related scaffolds are highly relevant. The strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, to complement the kinase active site is a key design principle.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been extensively investigated.[8][9] A study on 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives demonstrated that specific substitutions can lead to potent anti-inflammatory and analgesic effects with reduced ulcerogenicity compared to standard drugs like diclofenac.[8]

The key structural features influencing anti-inflammatory activity often involve the ability of the molecule to inhibit inflammatory enzymes such as cyclooxygenase (COX). The nature and position of substituents on the thiazole and appended rings can modulate the selectivity and potency of this inhibition. For example, certain thiazole derivatives have been identified as potential cyclooxygenase-2 (COX-2) specific inhibitors, which is a desirable profile for anti-inflammatory drugs due to a lower risk of gastrointestinal side effects.[9]

Experimental Protocols: A Guide to Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 2-methylthiazol-4-ol analogs.

Synthesis of 2,4-Disubstituted Thiazole Derivatives

A general and efficient method for the synthesis of 2,4-disubstituted thiazoles involves the condensation of thiourea or thioamides with α-haloketones (Hantzsch thiazole synthesis).[10]

Step-by-Step Protocol:

  • Preparation of the α-haloketone: A suitable ketone is halogenated, typically using bromine in a suitable solvent like acetic acid or chloroform.

  • Condensation Reaction: The α-haloketone is then reacted with a thiourea or thioamide derivative in a solvent such as ethanol.

  • Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the thiazole ring.

  • Purification: The resulting product is purified by recrystallization or column chromatography to yield the desired 2,4-disubstituted thiazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-methylthiazol-4-ol analogs) and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Structure-Activity Relationships

Diagrams are powerful tools for visualizing complex relationships. The following Graphviz diagrams illustrate key concepts discussed in this guide.

SAR_Anticancer Thiazolidinone_Core 2-Substituted Thiazolidin-4-one Core C2_Substitution Substitution at C2 (e.g., Phenyl Ring) Thiazolidinone_Core->C2_Substitution Para_Substituents Substituents at para-position of Phenyl Ring C2_Substitution->Para_Substituents Halogen Halogen (Cl, Br, F) Para_Substituents->Halogen Hydroxy Hydroxy (-OH) Para_Substituents->Hydroxy Increased_Activity Increased Anticancer Activity (MCF-7) Halogen->Increased_Activity Hydroxy->Increased_Activity caption SAR for Anticancer Activity of Thiazolidin-4-ones Experimental_Workflow_MTT A Seed Cancer Cells in 96-well plate B Treat with Thiazole Analogs A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate to form Formazan D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H caption Experimental Workflow for MTT Assay

Caption: Experimental Workflow for MTT Assay

Conclusion and Future Directions

The structure-activity relationship studies of 2-methylthiazol-4-ol analogs reveal a clear correlation between specific structural modifications and their biological activities. The presence of electron-withdrawing or hydrogen-bonding groups at key positions on the thiazole scaffold can significantly enhance their anticancer, anti-inflammatory, and kinase inhibitory potential.

Future research in this area should focus on a more systematic exploration of the substituent effects at all positions of the 2-methylthiazol-4-ol ring. The synthesis and evaluation of a broader and more diverse library of analogs, coupled with computational modeling and molecular docking studies, will undoubtedly lead to the discovery of more potent and selective therapeutic agents. The detailed experimental protocols and SAR insights provided in this guide are intended to facilitate these endeavors and contribute to the advancement of drug discovery in this important class of heterocyclic compounds.

References

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). National Institutes of Health. [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. (n.d.). ResearchGate. [Link]

  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (2022). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2022). ResearchGate. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2020). National Institutes of Health. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). ACS Publications. [Link]

  • Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. (2002). ResearchGate. [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2014). ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed Central. [Link]

  • Synthesis and anticancer activity of long chain substituted 1,3,4-oxadiazol-2-thione, 1,2,4-triazol-3-thione and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. (2014). Arabian Journal of Chemistry. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PubMed Central. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Publications. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. (2022). Chemical Methodologies. [Link]

  • A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. (2023). ResearchGate. [Link]

  • Structure activity relationship of synthesized compounds. (2023). ResearchGate. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). PubMed Central. [Link]

  • molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (2022). Semantic Scholar. [Link]

Sources

A Comparative Analysis of 2-Methylthiazol-4-ol's Antimicrobial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, thiazole derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comprehensive framework for benchmarking the antimicrobial activity of a specific novel compound, 2-Methylthiazol-4-ol, against a panel of established, clinically relevant antibiotics. As a senior application scientist, the objective of this document is to furnish researchers, scientists, and drug development professionals with the scientific rationale, detailed methodologies, and data interpretation strategies necessary for such a comparative evaluation.

The Imperative for New Antimicrobials: The Case for Thiazole Derivatives

The relentless evolution of antibiotic resistance mechanisms in pathogenic bacteria necessitates a continuous pipeline of new antimicrobial agents with novel modes of action.[3][4] Thiazole-containing compounds have shown significant potential in this arena, with studies demonstrating their ability to disrupt bacterial cell wall integrity and inhibit essential enzymatic pathways.[5][6][7] 2-Methylthiazol-4-ol, a member of this versatile chemical family, warrants thorough investigation to ascertain its antimicrobial spectrum and potency relative to current therapeutic options.

Part 1: Foundational Experimental Design

A robust and meaningful benchmarking study is predicated on a well-conceived experimental design. This involves the judicious selection of comparator antibiotics and a representative panel of bacterial strains.

Selection of Standard Antibiotics for Comparison

To provide a comprehensive assessment of 2-Methylthiazol-4-ol's activity, a selection of standard antibiotics with diverse mechanisms of action should be included as comparators. This allows for a nuanced understanding of the novel compound's potential advantages and limitations.

Antibiotic ClassMechanism of ActionRepresentative Antibiotic
β-Lactams Inhibit cell wall synthesis by targeting penicillin-binding proteins.[8]Penicillin
Aminoglycosides Inhibit protein synthesis by binding to the 30S ribosomal subunit.[9]Gentamicin
Macrolides Inhibit protein synthesis by binding to the 50S ribosomal subunit.[8]Erythromycin
Quinolones Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.[8]Ciprofloxacin
Glycopeptides Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.Vancomycin
Selection of Bacterial Strains

The choice of bacterial strains is critical for determining the spectrum of activity of 2-Methylthiazol-4-ol. The panel should include both Gram-positive and Gram-negative bacteria, as well as strains with known resistance profiles to evaluate the compound's efficacy against multidrug-resistant (MDR) organisms.

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) - A clinically significant antibiotic-resistant pathogen.

  • Gram-negative:

    • Escherichia coli (ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

Part 2: Methodologies for Antimicrobial Susceptibility Testing

The determination of a compound's antimicrobial activity is quantitatively assessed through standardized methods that yield reproducible results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these procedures.[10][11][12]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[14][15]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Stock Solutions: Prepare a stock solution of 2-Methylthiazol-4-ol and each standard antibiotic in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid any intrinsic antimicrobial effects.[16]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).[17] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[18] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in broth without any antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[18]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][19] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol for MBC Assay:

  • Subculturing from MIC plates: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[20]

Part 3: Comparative Data Analysis

The collected MIC and MBC data should be tabulated to facilitate a clear and direct comparison of the antimicrobial activity of 2-Methylthiazol-4-ol with that of the standard antibiotics.

Table 1: Hypothetical MIC and MBC Values (µg/mL) of 2-Methylthiazol-4-ol and Standard Antibiotics

Antimicrobial AgentS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
MIC MBC MIC MBC
2-Methylthiazol-4-ol 8161632
Penicillin 0.51>256>256
Gentamicin 1248
Erythromycin 0.250.5>256>256
Ciprofloxacin 0.5124
Vancomycin 1224

Note: The data presented for 2-Methylthiazol-4-ol is hypothetical and for illustrative purposes.

Part 4: Elucidating the Mechanism of Action

Understanding the mechanism of action of a novel antimicrobial is crucial for its development as a therapeutic agent. Based on existing literature on thiazole derivatives, a plausible mechanism for 2-Methylthiazol-4-ol is the disruption of bacterial cell wall synthesis.[5][6]

Investigating the Mechanism of Action

Further experimental studies can be conducted to elucidate the specific molecular target of 2-Methylthiazol-4-ol:

  • Cell Lysis Assays: Monitor the optical density of a bacterial culture after the addition of the compound. A rapid decrease in optical density would suggest cell lysis.

  • Macromolecular Synthesis Assays: Use radiolabeled precursors for DNA, RNA, protein, and peptidoglycan to determine which biosynthetic pathway is inhibited by the compound.

  • Enzyme Inhibition Assays: If a specific pathway is identified, in vitro assays with purified enzymes from that pathway can pinpoint the molecular target. For instance, the inhibition of MurA ligase, an enzyme involved in peptidoglycan synthesis, has been suggested for some 2-aminothiazole derivatives.[6]

antimicrobial_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound 2-Methylthiazol-4-ol & Standard Antibiotics MIC MIC Determination (Broth Microdilution) Compound->MIC Strains Bacterial Strains (Gram +/-, MDR) Strains->MIC MBC MBC Determination (Subculturing) MIC->MBC Data Comparative Data Table (MIC/MBC) MBC->Data Mechanism Mechanism of Action Studies Data->Mechanism

Caption: Experimental workflow for benchmarking antimicrobial activity.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a thiazole derivative inhibits a key enzyme in the bacterial peptidoglycan synthesis pathway.

signaling_pathway UDP_NAG UDP-NAG MurA MurA Ligase UDP_NAG->MurA PEP PEP PEP->MurA UDP_NAM UDP-NAM MurA->UDP_NAM Catalysis Peptidoglycan Peptidoglycan Synthesis UDP_NAM->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall Thiazole 2-Methylthiazol-4-ol Thiazole->MurA Inhibition

Caption: Hypothetical inhibition of MurA ligase by 2-Methylthiazol-4-ol.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the antimicrobial activity of a novel compound, 2-Methylthiazol-4-ol, against standard antibiotics. By adhering to established protocols and employing a systematic approach to data collection and analysis, researchers can effectively evaluate the potential of new chemical entities in the fight against antimicrobial resistance. The hypothetical data presented for 2-Methylthiazol-4-ol suggests a promising profile, particularly against Gram-positive organisms, warranting further investigation into its mechanism of action and potential for therapeutic development.

References

  • ResearchGate. (2024, July 12). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.
  • PMC - NIH. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • NIH. (2021, July 2). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.
  • PMC - NIH. (2024, January 12). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance.
  • ResearchGate. Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
  • PMC - NIH. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci.
  • ResearchGate. (2022, September 2). Synthesis of 2-aminothiazole derivatives: A short review.
  • (2021, April 25). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • PMC - PubMed Central. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
  • PubMed Central. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine.
  • Vinmec. (2025, April 10). Classification and Mechanism of Action of Antibiotics.
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • PMC - NIH. An overview of the antimicrobial resistance mechanisms of bacteria.
  • EUCAST. EUCAST - Home.
  • TeachMePhysiology. (2023, July 17). Antibiotics - Mechanism - Side effects - Organisms.
  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Iacld.com. Performance Standards for Antimicrobial Susceptibility Testing.
  • IACLD. MIC & Etest.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics.
  • ReAct - Action on Antibiotic Resistance. Resistance mechanisms.
  • EUCAST. European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
  • idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • ChemRxiv. (2025, September 28). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues.
  • Frontiers. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review.
  • Orthobullets. (2024, September 28). Antibiotic Classification & Mechanism.
  • EUCAST. Clinical Breakpoint Tables.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • ASM Journals. Mechanisms of Antibiotic Resistance | Microbiology Spectrum.
  • UCLA Quality Management Services. Antimicrobial Susceptibility Summary 2025.
  • ResearchGate. (2025, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
  • Benchchem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing.
  • CLSI 2024 M100Ed34(1).
  • NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • PMC - NIH. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • YouTube. (2023, November 30). Mechanisms of antibiotic resistance.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • EUCAST. Expert Rules.
  • Cambridge Core - Journals & Books Online. Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine.
  • PMC - NIH. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from 2-Methylthiazol-4-ol Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Thiazole Derivatives

The thiazole ring is a crucial scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Specifically, derivatives of 2-aminothiazole have demonstrated significant potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer agents.[1][3][4] Our focus here, 2-Methylthiazol-4-ol and its related analogues, belong to this promising class of molecules. Given their therapeutic potential, it is imperative that researchers in drug discovery and development are equipped with the robust statistical tools necessary to rigorously evaluate the biological data generated from studies of these compounds.

Foundational Principles of Statistical Analysis in Biological Research

Before delving into specific experimental contexts, it is crucial to understand the foundational principles that underpin robust statistical analysis in biology. Biological systems are inherently variable, and statistical methods allow us to discern true biological effects from random chance.[5] A key first step in any analysis is to understand the distribution of your data.[6][7]

Parametric vs. Non-parametric Tests:

  • Parametric tests , such as the t-test and ANOVA, assume that the data are sampled from a population with a specific distribution, typically a normal (Gaussian) distribution.[7] These tests are generally more powerful if the assumptions are met.

  • Non-parametric tests , like the Mann-Whitney U test or Kruskal-Wallis test, do not assume a particular data distribution and are therefore more suitable for data that is not normally distributed or for small sample sizes.[6]

Tests for normality, such as the Shapiro-Wilk test or the Kolmogorov-Smirnov test, can help you decide which approach is most appropriate for your dataset.[6][7]

Statistical Analysis of Common In Vitro Assays

Let's explore the application of statistical analysis in the context of common in vitro assays used to evaluate the biological activity of 2-Methylthiazol-4-ol and its derivatives.

Cytotoxicity Assays (e.g., MTT Assay)

Cytotoxicity assays, such as the MTT assay, are fundamental for assessing the effect of a compound on cell viability.[8] The typical output is a measure of cell viability (e.g., absorbance) at different concentrations of the test compound.

Objective: To determine if 2-Methylthiazol-4-ol significantly reduces cell viability compared to a control group and to calculate the half-maximal inhibitory concentration (IC50).

Statistical Approach:

  • Comparing two groups (e.g., control vs. a single concentration of the compound): A Student's t-test is appropriate. An unpaired t-test is used when the two groups are independent (e.g., different plates of cells).

  • Comparing more than two groups (e.g., control vs. multiple concentrations): A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is the correct approach.[6] The ANOVA determines if there is an overall significant difference between the groups, while the post-hoc test identifies which specific groups are different from the control.

Workflow for Statistical Analysis of Cytotoxicity Data:

Caption: Decision tree for selecting the appropriate statistical test for cytotoxicity data.

Data Presentation:

Treatment GroupMean Viability (%)Standard Deviationp-value (vs. Control)
Control (Vehicle)1005.2-
2-Methylthiazol-4-ol (1 µM)95.34.8> 0.05
2-Methylthiazol-4-ol (10 µM)72.16.1< 0.05
2-Methylthiazol-4-ol (100 µM)45.85.5< 0.01

Protocol for One-Way ANOVA in GraphPad Prism:

  • Enter Data: Create a new table and enter your data with each treatment group in a separate column.

  • Choose Analysis: Click "Analyze" and select "One-way ANOVA" from the list of column analyses.

  • Set Options: In the dialog box, select the appropriate post-hoc test (e.g., Dunnett's multiple comparisons test if comparing all groups to a control).

  • Interpret Results: The results table will show the F statistic and the p-value for the ANOVA. The post-hoc test results will indicate which group comparisons are statistically significant.

Antimicrobial Assays (e.g., Minimum Inhibitory Concentration - MIC)

For compounds with suspected antimicrobial properties, determining the MIC is a key experiment.[8] This involves testing a range of compound concentrations against a specific microorganism.

Objective: To determine the lowest concentration of 2-Methylthiazol-4-ol that inhibits the visible growth of a microorganism.

Statistical Approach: While the MIC itself is a discrete value, statistical analysis is crucial when comparing the efficacy of different compounds or the susceptibility of different microbial strains. A t-test or ANOVA can be used to compare the mean MIC values obtained from multiple independent experiments.

Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)

Many thiazole derivatives exhibit antioxidant activity.[9][10] The DPPH assay measures the ability of a compound to scavenge free radicals.

Objective: To quantify the antioxidant capacity of 2-Methylthiazol-4-ol and compare it to a standard antioxidant (e.g., ascorbic acid).

Statistical Approach: Similar to cytotoxicity assays, the data (e.g., percentage of radical scavenging) can be analyzed using a t-test (for two groups) or one-way ANOVA (for multiple groups). To determine the EC50 (the concentration required to scavenge 50% of the radicals), a non-linear regression analysis is performed.

Workflow for EC50 Determination:

Caption: Workflow for calculating the EC50 value from dose-response data.

Comparison of Statistical Software

Several software packages are available for performing the statistical analyses described above. The choice of software often depends on the user's programming comfort level and the complexity of the analysis.[11][12]

SoftwareKey FeaturesBest For
GraphPad Prism User-friendly interface, excellent for biologists, comprehensive statistical tests for common biological experiments, high-quality graphing capabilities.[5][13]Researchers who prefer a graphical user interface and want a streamlined workflow for common analyses.
R Free and open-source, highly flexible and powerful, vast number of packages for specialized analyses (e.g., bioinformatics), excellent for creating custom visualizations.[13]Researchers with some programming experience who need maximum flexibility and access to a wide range of statistical methods.
SPSS Comprehensive statistical package with a graphical user interface, widely used in various fields, can handle large and complex datasets.[5]Researchers who need to perform a wide range of statistical analyses and are comfortable with a more traditional statistical software interface.
SAS Powerful software for advanced analytics and data management, often used in clinical trials and large-scale research.[12]Advanced users and institutions with access to a license, particularly for complex and large-scale data analysis.

Conclusion: Ensuring Rigor in Your Research

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

  • Narayana, B., Ashalatha, B. V., Gundu, R., & Sarojini, B. K. (2006). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. Archiv der Pharmazie, 339(12), 647-653. [Link]

  • Sayed, S. M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(17), 3893. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Tribut, A., et al. (2015). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Chemical Neuroscience, 6(8), 1357-1369. [Link]

  • Khan, I., et al. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 19(4), 213. [Link]

  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. [Link]

  • Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 283921. [Link]

  • Shevchuk, O., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Pharmacia, 69(1), 1-10. [Link]

  • Parmigiani, G., et al. (2007). Statistical Issues and Analyses of in vivo and in vitro Genomic Data in order to Identify Clinically Relevant Profiles. Cancer Informatics, 3, 117822260700300021. [Link]

  • Wang, Y. (2022). Comparison of bio-statistics software platform: SAS, SPSS, and R language. BCP Business & Management, 29, 1-5. [Link]

  • Sayed, S. M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Perveen, F. K. (2017). Use of statistical techniques in analysis of biological data. ResearchGate. [Link]

  • Various Authors. (2013). Which statistical software is most useful and easy to handle for biological data interpretation? ResearchGate. [Link]

  • Allen, P. M., & Gottlieb, D. (1970). Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. Applied Microbiology, 20(6), 919-926. [Link]

  • Various Authors. (2021). What kind of statistical analysis method do you use in in-vitro experiment? ResearchGate. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2005). Categories of Scientific Evidence—In Vitro Data. In Dietary Supplements: A Framework for Evaluating Safety. National Academies Press. [Link]

  • Kolabtree. (2020). Top 10 Statistical Tools Used in Medical Research. The Kolabtree Blog. [Link]

  • de Oliveira, J. R., de Jesus, M. B., & de Aguiar, A. C. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Antibiotics, 9(7), 369. [Link]

  • The Amazing Sciences. (2022, February 24). Statistical Analysis of In vitro Experimental Data. YouTube. [Link]

  • Das, S., et al. (2016). Statistical tools and packages for data collection, management, and analysis - A brief guide for health and biomedical researchers. Journal of the Practice of Cardiovascular Sciences, 2(3), 158-164. [Link]

Sources

Safety Operating Guide

2-Methylthiazol-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methylthiazol-4-ol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Development Scientists[1][2]

Introduction: The Heterocycle Challenge

As researchers, we often treat "organic waste" as a monolithic stream. However, 2-Methylthiazol-4-ol (CAS: 35255-62-8) presents specific disposal challenges due to its sulfur-nitrogen heterocyclic core and tautomeric behavior.[1][2] Improper disposal or commingling of this compound isn't just a compliance violation—it is a safety risk.

This guide moves beyond the generic "put it in the red can" mentality. It provides a mechanistic rationale for handling thiazole derivatives, ensuring that your disposal protocols protect both laboratory personnel and downstream incineration infrastructure.

Chemical Profile & Hazard Characterization

Before disposal, you must understand the state of the molecule. 2-Methylthiazol-4-ol exists in a tautomeric equilibrium between the enol form (hydroxythiazole) and the keto form (thiazolone) .[2] This impacts its solubility and reactivity profile.

PropertyData / CharacteristicOperational Implication
Physical State Solid (often beige/white crystalline)Must be dissolved for solvent waste streams or lab-packed as solid.[1][2]
Flash Point >90°C (Estimated based on congeners)Likely not D001 (Ignitable) unless in flammable solvent, but treat as combustible.[1][2]
Reactivity High with strong oxidizersCRITICAL: Do not mix with Nitric Acid or Peroxides.[1][2]
Odor Sulfur/Nutty (Thiazole characteristic)High odor threshold; requires tightly sealed containment to prevent lab evacuation due to "gas leak" false alarms.[1][2]
RCRA Status Non-Listed (Not P or U listed)Regulated by Characteristic (Toxicity/Reactivity) if applicable.[1][2]

Pre-Disposal Stabilization & Segregation

The primary risk with thiazoles is unintended oxidation . The sulfur atom is a reducing center. If 2-Methylthiazol-4-ol is inadvertently mixed with an oxidizing waste stream (e.g., Chromic acid waste), it can generate heat and toxic sulfur oxide (SOx) gases.[1][2]

Protocol 3.1: The Segregation Rule[2]
  • Do NOT place in "General Oxidizer" waste.

  • Do NOT dispose of down the drain (Sanitary Sewer).[3] Thiazoles are toxic to aquatic microorganisms and can disrupt municipal water treatment bacteria.

  • DO segregate into:

    • Stream A (Solid): If pure substance.

    • Stream B (Liquid): If in solution (Non-Halogenated Organic).

Disposal Decision Logic (Workflow)

The following diagram outlines the decision matrix for disposing of 2-Methylthiazol-4-ol. This logic ensures compliance with EPA regulations (40 CFR 261) and prevents cross-reactivity.

DisposalWorkflow Start Waste Generation: 2-Methylthiazol-4-ol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystalline/Powder Liquid In Solution StateCheck->Liquid Dissolved Contaminated Is it contaminated with Oxidizers? Solid->Contaminated Quench Perform Reductive Quench (Sodium Thiosulfate) Contaminated->Quench Yes (Oxidizers present) LabPack Lab Pack: DOT Hazard Class 6.1 (Toxic Solids) Contaminated->LabPack No (Pure) Quench->LabPack SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (MeOH, Acetone) SolventCheck->NonHalo No Halogens Halo->LabPack High BTU Incineration (Requires Scrubber) NonHalo->LabPack Fuel Blending

Figure 1: Decision matrix for the segregation and disposal of 2-Methylthiazol-4-ol, prioritizing separation from oxidizers.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)[2]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.

  • Labeling: Must be labeled "Hazardous Waste - Toxic Solid, Organic, N.O.S. (2-Methylthiazol-4-ol)." [1][2]

  • Secondary Containment: Place the jar in a clear zip-seal bag to contain odors. Thiazoles can permeate simple polyethylene over time; the secondary seal prevents "phantom odors" in the waste storage room.

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., Methanol or Ethyl Acetate):

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate. Rationale: Acidic conditions can protonate the nitrogen, increasing solubility but potentially catalyzing degradation.[1][2]

  • Solvent Selection:

    • Non-Halogenated: Preferred. This allows the waste to be used for Fuel Blending (burning for energy recovery in cement kilns).

    • Halogenated: Avoid if possible. Halogenated waste requires specific high-temperature incineration which is more costly and energy-intensive.[2]

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The odor may cause nausea.

  • PPE: Nitrile gloves are generally sufficient for incidental contact (splash protection), but double-gloving is recommended due to the permeation potential of heterocycles.

  • Neutralization:

    • Do NOT use bleach (Hypochlorite). This can react with the sulfur/nitrogen core to form chloramines or sulfonyl chlorides (toxic/irritant).

    • Absorb: Use vermiculite or a clay-based absorbent.

    • Clean: Wash the area with a mild detergent and water solution.

Regulatory & Compliance Context

While 2-Methylthiazol-4-ol is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it must be characterized by the generator (you).[1][2]

  • EPA Waste Code: If the flash point of the solution is <60°C, apply D001 (Ignitable).

  • Best Practice: Even if not strictly regulated as "Hazardous" by characteristic in solid form, always manage it as hazardous chemical waste. Do not dispose of in regular trash (municipal solid waste) to prevent leaching into groundwater.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.).[6][7] 2-Methylthiazol-4-ol Compound Summary. National Library of Medicine. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.